(S,R,S)-AHPC-C6-NH2 hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C29H44ClN5O4S |
|---|---|
Molecular Weight |
594.2 g/mol |
IUPAC Name |
(2S,4R)-1-[(2S)-2-(7-aminoheptanoylamino)-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C29H43N5O4S.ClH/c1-19-25(39-18-32-19)21-12-10-20(11-13-21)16-31-27(37)23-15-22(35)17-34(23)28(38)26(29(2,3)4)33-24(36)9-7-5-6-8-14-30;/h10-13,18,22-23,26,35H,5-9,14-17,30H2,1-4H3,(H,31,37)(H,33,36);1H/t22-,23+,26-;/m1./s1 |
InChI Key |
UOVYBJUFEMNLOT-VIXMLYKZSA-N |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCCCCN)O.Cl |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCCN)O.Cl |
Origin of Product |
United States |
Foundational & Exploratory
(S,R,S)-AHPC-C6-NH2 Hydrochloride as a VHL Ligand: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of (S,R,S)-AHPC-C6-NH2 hydrochloride, a synthetic ligand for the Von Hippel-Lindau (VHL) E3 ubiquitin ligase. This document details its role in targeted protein degradation, its binding characteristics, relevant signaling pathways, and the experimental protocols used for its characterization.
Introduction
(S,R,S)-AHPC-C6-NH2 is a derivative of the well-established VHL ligand, VH032. It serves as a crucial component in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the target's ubiquitination and subsequent degradation by the proteasome. (S,R,S)-AHPC-C6-NH2 functions as the VHL-binding moiety in these constructs, featuring a C6 amine linker for conjugation to a target protein ligand.
Chemical Properties and Binding Affinity
| Compound/Analog | Binding Affinity (to VHL) | Assay Method |
| VH032 | Kd = 185 nM | Not specified |
| VH032 amine | Ki = 5.7 µM | TR-FRET |
| BODIPY FL VH032 | Kd = 3.01 nM | TR-FRET |
The VHL/HIF-1α Signaling Pathway
The Von Hippel-Lindau tumor suppressor protein is a key component of an E3 ubiquitin ligase complex that plays a critical role in cellular oxygen sensing. Under normoxic conditions, VHL recognizes and binds to the alpha subunit of Hypoxia-Inducible Factor 1 (HIF-1α), which has been hydroxylated on specific proline residues. This interaction leads to the ubiquitination and subsequent proteasomal degradation of HIF-1α, preventing the transcription of hypoxia-inducible genes. In hypoxic conditions, the hydroxylation of HIF-1α is inhibited, preventing VHL binding and leading to the stabilization and accumulation of HIF-1α. This, in turn, promotes the expression of genes involved in processes such as angiogenesis and glycolysis.
VHL/HIF-1α Signaling Pathway
Experimental Protocols
Synthesis of this compound
While a specific, detailed protocol for the synthesis of (S,R,S)-AHPC-C6-NH2 is not available in a single source, the general approach involves the synthesis of the core (S,R,S)-AHPC structure, which is a derivative of VH032, followed by the attachment of a C6-amine linker. A feasible, column chromatography-free, multi-gram scale synthesis of VH032 amine has been reported and can be adapted.[5][6] The key steps generally include:
-
Synthesis of the core (S,R,S)-AHPC moiety: This involves a multi-step synthesis starting from commercially available precursors to construct the hydroxyproline (B1673980) core with the appropriate stereochemistry and functional groups.
-
Introduction of the linker: A protected C6-amine linker is then coupled to the (S,R,S)-AHPC core.
-
Deprotection: The final step involves the deprotection of the amine group on the linker to yield (S,R,S)-AHPC-C6-NH2.
-
Salt formation: The final product is then treated with hydrochloric acid to form the hydrochloride salt.
General Synthetic Workflow
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Binding Assay
This assay is used to determine the binding affinity of (S,R,S)-AHPC-C6-NH2 to the VHL protein complex.[1][7][8][9][10][11]
Materials:
-
Recombinant His-tagged VHL-ElonginB-ElonginC (VBC) complex
-
Terbium-labeled anti-His antibody (Donor)
-
A fluorescently labeled VHL ligand (e.g., BODIPY FL VH032) (Acceptor)[1]
-
This compound
-
Assay buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl, 1 mM TCEP, 0.01% Tween-20)
-
384-well low-volume plates
Procedure:
-
Prepare serial dilutions of (S,R,S)-AHPC-C6-NH2 in assay buffer.
-
In a 384-well plate, add the diluted (S,R,S)-AHPC-C6-NH2.
-
Add the His-tagged VBC complex to each well.
-
Add a pre-mixed solution of the Terbium-labeled anti-His antibody and the fluorescently labeled VHL ligand.
-
Incubate the plate at room temperature for a specified time (e.g., 90 minutes), protected from light.
-
Read the plate on a TR-FRET compatible plate reader, measuring emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).
-
The ratio of acceptor to donor emission is calculated. A decrease in this ratio indicates displacement of the fluorescent ligand by (S,R,S)-AHPC-C6-NH2, from which the IC50 and subsequently the Ki can be determined.
Co-Immunoprecipitation (Co-IP) Assay
This assay is used to confirm the interaction between VHL and a target protein when recruited by a PROTAC incorporating (S,R,S)-AHPC-C6-NH2.
Materials:
-
Cells expressing the target protein and VHL
-
PROTAC molecule containing (S,R,S)-AHPC-C6-NH2
-
Lysis buffer (non-denaturing)
-
Antibody against the target protein or VHL
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Treat cells with the PROTAC molecule for the desired time.
-
Lyse the cells to release protein complexes.
-
Incubate the cell lysate with an antibody against the target protein (or VHL).
-
Add protein A/G magnetic beads to pull down the antibody-protein complex.
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads.
-
Analyze the eluate by SDS-PAGE and Western blotting using antibodies against both the target protein and VHL to confirm their co-precipitation.
Co-Immunoprecipitation Workflow
Conclusion
This compound is a valuable chemical tool for researchers in the field of targeted protein degradation. Its ability to recruit the VHL E3 ligase makes it a key component in the design and synthesis of PROTACs for a wide range of therapeutic targets. The experimental protocols and signaling pathway information provided in this guide offer a solid foundation for its application and further investigation in drug discovery and development.
References
- 1. Development of BODIPY FL VH032 as a High-Affinity and Selective von Hippel–Lindau E3 Ligase Fluorescent Probe and Its Application in a Time-Resolved Fluorescence Resonance Energy-Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Me VH 032, amine | CAS 2504950-56-3 | Degrader Building Block | Tocris Bioscience [tocris.com]
- 3. Me VH 032, amine | Degrader Building Blocks: R&D Systems [rndsystems.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Feasible Column Chromatography-Free, Multi-Gram Scale Synthetic Process of VH032 Amine, Which Could Enable Rapid PROTAC Library Construction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. celtarys.com [celtarys.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Protocol for the comprehensive biochemical and cellular profiling of small-molecule degraders using CoraFluor TR-FRET technology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. revvity.com [revvity.com]
- 11. bpsbioscience.com [bpsbioscience.com]
(S,R,S)-AHPC-C6-NH2 Hydrochloride: A Technical Guide for Drug Development Professionals
(S,R,S)-AHPC-C6-NH2 hydrochloride , also known by its synonym VH032-C6-NH2 hydrochloride, is a synthetic E3 ligase ligand-linker conjugate crucial for the development of Proteolysis Targeting Chimeras (PROTACs). This molecule incorporates a von Hippel-Lindau (VHL) E3 ubiquitin ligase ligand, (S,R,S)-AHPC, connected to a six-carbon aliphatic linker terminating in a primary amine. This reactive handle allows for the covalent attachment of a target protein ligand, forming a heterobifunctional PROTAC. Such PROTACs are designed to recruit a target protein to the VHL E3 ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. This technical guide provides a comprehensive overview of the structure, properties, and application of this compound in drug discovery and development.
Physicochemical Properties
This compound is a white to off-white solid. Its key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| Synonyms | VH032-C6-NH2 hydrochloride | [1] |
| Molecular Formula | C₂₉H₄₄ClN₅O₄S | [2] |
| Molecular Weight | 594.21 g/mol | [2] |
| Appearance | Solid | [2] |
| Color | Off-white to light yellow | [2] |
| Solubility | Soluble in DMSO (100 mg/mL with sonication) | [2] |
| Storage | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 2 years, -20°C for 1 year. | [2] |
Biological Activity and Mechanism of Action
The primary amine group of the C6 linker serves as a versatile chemical handle for conjugation to a ligand that binds to a protein of interest. This conjugation is typically achieved through an amidation reaction with a carboxylic acid on the target protein ligand.
Once a PROTAC is formed, it facilitates the formation of a ternary complex between the target protein and the VHL E3 ligase complex. This proximity induces the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome.
Caption: General mechanism of action of a PROTAC utilizing a VHL ligand.
Experimental Protocols
Synthesis of a PROTAC using this compound
This protocol describes a general method for conjugating this compound to a target protein ligand containing a carboxylic acid functional group.
Materials:
-
This compound
-
Target protein ligand with a carboxylic acid
-
Peptide coupling reagent (e.g., HATU, HBTU)
-
Amine base (e.g., DIPEA, triethylamine)
-
Anhydrous aprotic solvent (e.g., DMF, DMSO)
-
Reaction vessel
-
Stirring apparatus
-
Purification system (e.g., HPLC)
Procedure:
-
In a clean, dry reaction vessel, dissolve the target protein ligand (1 equivalent) in the anhydrous solvent.
-
Add the peptide coupling reagent (1.1-1.5 equivalents) and the amine base (2-3 equivalents) to the solution.
-
Stir the mixture for 5-10 minutes at room temperature to activate the carboxylic acid.
-
Add this compound (1-1.2 equivalents) to the reaction mixture.
-
Allow the reaction to proceed at room temperature for 2-24 hours, monitoring the progress by an appropriate analytical technique (e.g., LC-MS).
-
Upon completion, quench the reaction by adding water or a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography or preparative HPLC to obtain the desired PROTAC.
-
Characterize the final product by NMR, LC-MS, and HRMS to confirm its identity and purity.
Western Blotting for Protein Degradation
This protocol outlines a standard Western blot procedure to assess the degradation of a target protein induced by a PROTAC synthesized from this compound.
Materials:
-
Cultured cells expressing the target protein
-
PROTAC of interest
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC for a specified period (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE: Normalize the protein concentrations and load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply the chemiluminescent substrate.
-
Imaging and Analysis: Capture the signal using an imaging system. Quantify the band intensities and normalize the target protein levels to the loading control to determine the extent of degradation.
Caption: A representative experimental workflow for PROTAC development.
Applications in Drug Discovery
This compound is a valuable building block for the synthesis of PROTACs targeting a wide range of proteins implicated in various diseases. It has been notably mentioned in the context of developing degraders for AKT and EED (Embryonic Ectoderm Development).[1][5] The use of this linker-ligand conjugate allows for the systematic exploration of the structure-activity relationship of PROTACs by varying the target-binding moiety. The straightforward chemistry and commercial availability of this compound make it an accessible tool for academic and industrial researchers aiming to develop novel therapeutics based on targeted protein degradation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Development of BODIPY FL VH032 as a High-Affinity and Selective von Hippel–Lindau E3 Ligase Fluorescent Probe and Its Application in a Time-Resolved Fluorescence Resonance Energy-Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of BODIPY FL VH032 as a High-Affinity and Selective von Hippel-Lindau E3 Ligase Fluorescent Probe and Its Application in a Time-Resolved Fluorescence Resonance Energy-Transfer Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Degradation of Polycomb Repressive Complex 2 with an EED-targeted Bivalent Chemical Degrader - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Role of (S,R,S)-AHPC-C6-NH2 Hydrochloride in PROTAC Technology: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's natural protein disposal system to eliminate disease-causing proteins. At the heart of many successful PROTACs lies the careful selection of an E3 ligase ligand and a suitable linker. This technical guide delves into the critical role of (S,R,S)-AHPC-C6-NH2 hydrochloride , a key building block in the construction of potent and selective PROTACs. This molecule comprises a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, coupled to a six-carbon aliphatic linker with a terminal amine group, providing a versatile anchor point for attaching a target protein binder. This guide will explore its mechanism of action, provide quantitative data on PROTACs utilizing similar VHL ligands, detail essential experimental protocols for their characterization, and visualize the underlying biological and experimental workflows.
Introduction to this compound in PROTACs
This compound is a synthetic E3 ligase ligand-linker conjugate.[1][2][3] It incorporates the (S,R,S)-AHPC moiety, a derivative of the well-characterized VHL ligand VH032, which is essential for recruiting the VHL E3 ubiquitin ligase.[1][2] This ligand is connected to a C6 alkyl chain terminating in a primary amine ( उपलब्ध होने पर, हाइड्रोक्लोराइड नमक के रूप में), which serves as a reactive handle for covalent attachment to a warhead that binds a protein of interest (POI). The specific stereochemistry of the AHPC core is crucial for high-affinity binding to VHL.
The C6 linker provides spatial separation between the VHL E3 ligase and the target protein, a critical parameter in optimizing the formation of a productive ternary complex (POI-PROTAC-E3 ligase) that leads to efficient ubiquitination and subsequent degradation of the target protein.
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
PROTACs constructed using (S,R,S)-AHPC-C6-NH2 operate by inducing proximity between the target protein and the VHL E3 ligase complex. This induced proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the target protein. The resulting polyubiquitin (B1169507) chain acts as a recognition signal for the 26S proteasome, which then unfolds and degrades the tagged protein.
Quantitative Data: Efficacy of VHL-based PROTACs
| PROTAC | Target | Cell Line | DC50 | Dmax | VHL Ligand | Reference |
| MS98 | Total AKT | PC3 | 78 nM | >90% | (S,R,S)-AHPC-Me | [4] |
| MS170 | Total AKT | PC3 | 32 nM | >90% | Pomalidomide (CRBN) | [1][4] |
| INY-03-041 | Pan-AKT | MDA-MB-468 | ~100-250 nM | Not specified | Lenalidomide (CRBN) | [5] |
Note: DC50 is the concentration of the PROTAC that induces 50% degradation of the target protein. Dmax is the maximum percentage of degradation achieved. While MS170 and INY-03-041 are CRBN-based, they are included to provide context for potent AKT degraders. The use of a methylated VHL ligand in MS98, which can enhance binding affinity, suggests that PROTACs built with (S,R,S)-AHPC-C6-NH2 would exhibit potent degradation activity.[4]
Experimental Protocols
Synthesis of an AKT-targeting PROTAC
A common strategy for synthesizing a PROTAC using this compound involves a standard amide coupling reaction with a suitable AKT inhibitor possessing a carboxylic acid handle.
Protocol:
-
Dissolution: Dissolve the AKT inhibitor (1 equivalent) in a suitable organic solvent such as dimethylformamide (DMF).
-
Activation: Add a coupling agent like HATU (1.1 equivalents) and a non-nucleophilic base such as DIPEA (2 equivalents) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
Coupling: Add a solution of this compound (1 equivalent) and DIPEA (1 equivalent) in DMF to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature for 4-12 hours, monitoring the progress by LC-MS.
-
Work-up and Purification: Upon completion, dilute the reaction with water and extract the product with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography or preparative HPLC to yield the final PROTAC.
Western Blot Analysis for Protein Degradation
This is the most common method to quantify the degradation of the target protein.
Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., PC3 prostate cancer cells for AKT degradation) at a suitable density and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) or vehicle control (DMSO) for a specified time (e.g., 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Normalize the protein concentrations and separate the proteins by SDS-PAGE. Transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with a primary antibody against the target protein (e.g., anti-AKT) and a loading control (e.g., anti-GAPDH or anti-β-actin) overnight at 4°C.
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control to determine DC50 and Dmax values.
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
Co-IP is used to demonstrate the formation of the POI-PROTAC-E3 ligase ternary complex within cells.
Protocol:
-
Cell Treatment: Treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132) for a few hours to allow the ternary complex to accumulate without subsequent degradation of the target.
-
Cell Lysis: Lyse the cells in a non-denaturing lysis buffer.
-
Immunoprecipitation: Incubate the cell lysate with an antibody against the E3 ligase (anti-VHL) or the target protein overnight. Add protein A/G magnetic beads to pull down the antibody-protein complexes.
-
Washing and Elution: Wash the beads to remove non-specific binding proteins. Elute the bound proteins from the beads.
-
Western Blot Analysis: Analyze the eluted proteins by western blotting using antibodies against both the target protein and the E3 ligase to confirm their co-precipitation.
Conclusion
This compound is a valuable and versatile chemical tool for the development of VHL-based PROTACs. Its high-affinity VHL ligand and synthetically tractable linker enable the construction of potent and selective protein degraders. The methodologies outlined in this guide provide a robust framework for the synthesis, characterization, and validation of novel PROTACs, paving the way for the development of next-generation therapeutics for a wide range of diseases. The rational design of PROTACs, including the strategic choice of linkers like the C6 chain in (S,R,S)-AHPC-C6-NH2, will continue to be a key driver of success in the field of targeted protein degradation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Design, Synthesis, and Evaluation of Potent, Selective, and Bioavailable AKT Kinase Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of an AKT Degrader with Prolonged Inhibition of Downstream Signaling - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to (S,R,S)-AHPC-C6-NH2 Hydrochloride for the Synthesis of AKT Degraders
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the use of (S,R,S)-AHPC-C6-NH2 hydrochloride, a key building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs) for the degradation of the serine/threonine kinase AKT. This document provides a comprehensive overview of the underlying science, detailed experimental protocols, and relevant data to facilitate the development of novel therapeutics targeting the PI3K/AKT signaling pathway.
Introduction to Targeted Protein Degradation and AKT
Targeted protein degradation has emerged as a powerful therapeutic modality that utilizes the cell's own ubiquitin-proteasome system to eliminate disease-causing proteins. PROTACs are heterobifunctional molecules at the forefront of this technology. They consist of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. This ternary complex formation facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.
The serine/threonine kinase AKT is a central node in the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in human cancers.[1] This pathway governs a wide range of cellular processes, including cell growth, proliferation, survival, and metabolism. Hyperactivation of AKT is a key driver of tumorigenesis and therapeutic resistance, making it a prime target for drug development. Unlike traditional small molecule inhibitors that only block the catalytic activity of a protein, PROTAC-mediated degradation of AKT eliminates the entire protein, including its non-catalytic scaffolding functions, offering a potential strategy to overcome drug resistance.[1]
This compound is a pre-synthesized molecule composed of a von Hippel-Lindau (VHL) E3 ligase ligand, (S,R,S)-AHPC, connected to a 6-carbon alkyl linker with a terminal amine group. This molecule, also known as VH032-C6-NH2, serves as a crucial building block for the facile synthesis of VHL-recruiting AKT PROTACs.[2]
This compound: Properties and Role as a VHL Ligand
(S,R,S)-AHPC is a potent and well-characterized ligand for the VHL E3 ubiquitin ligase. The stereochemistry of the hydroxyproline (B1673980) core is critical for its binding affinity. The terminal amine on the C6 linker of this compound provides a reactive handle for conjugation to a ligand targeting the protein of interest, in this case, AKT.
Table 1: Physicochemical Properties of (S,R,S)-AHPC-C6-NH2
| Property | Value |
| Molecular Formula | C₂₉H₄₃N₅O₄S |
| Molecular Weight | 557.75 g/mol |
| Appearance | White to off-white solid |
| Purity | ≥95% |
| Solubility | Soluble in DMSO |
Synthesis of AKT Degraders using this compound
The synthesis of an AKT degrader using this compound typically involves the formation of an amide bond between the terminal amine of the VHL ligand-linker moiety and a carboxylic acid-functionalized AKT inhibitor.
General Experimental Protocol for AKT Degrader Synthesis
This protocol describes a general method for the coupling of this compound with a carboxylic acid-functionalized AKT inhibitor.
Materials:
-
This compound
-
Carboxylic acid-functionalized AKT inhibitor (e.g., a derivative of GDC-0068 or AZD5363)
-
N,N-Diisopropylethylamine (DIPEA)
-
(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) or a similar peptide coupling reagent
-
Anhydrous N,N-Dimethylformamide (DMF)
-
High-performance liquid chromatography (HPLC) for purification
-
Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) for characterization
Procedure:
-
To a solution of the carboxylic acid-functionalized AKT inhibitor (1.0 eq) in anhydrous DMF, add DIPEA (3.0 eq) and the coupling reagent (e.g., PyBOP, 1.2 eq).
-
Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
-
Add this compound (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours, monitoring the progress by LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by preparative HPLC to yield the final AKT PROTAC degrader.
-
Characterize the purified PROTAC by high-resolution mass spectrometry and NMR spectroscopy.
In Vitro Evaluation of AKT Degraders
The efficacy of a newly synthesized AKT degrader is assessed through a series of in vitro experiments to determine its ability to induce the degradation of AKT and inhibit downstream signaling pathways.
Western Blotting for AKT Degradation
Western blotting is a standard technique to quantify the reduction in AKT protein levels following treatment with a PROTAC.
Experimental Protocol:
-
Cell Culture and Treatment: Plate cancer cells (e.g., BT474, PC3) and allow them to adhere overnight. Treat the cells with varying concentrations of the AKT degrader for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against total AKT, phospho-AKT (Ser473), and downstream signaling proteins such as phospho-PRAS40 and phospho-S6. A loading control antibody (e.g., β-actin or GAPDH) should also be used.
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using a chemiluminescence detection system.
-
Data Analysis: Quantify the band intensities to determine the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).
Table 2: Representative Degradation Data for VHL-based AKT PROTACs
| Compound | Target E3 Ligase | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| MS98 | VHL | 78 | >90 | BT474 | [4] |
| MS143 | VHL | 46 | >90 | PC3 | [5] |
| INY-03-041 | CRBN | <100 | >90 | MDA-MB-468 |
Note: Data for specific degraders synthesized directly from this compound is not publicly available. The data presented are for structurally similar VHL-recruiting AKT PROTACs.
Quantitative Proteomics
For a more comprehensive understanding of the degrader's selectivity, quantitative proteomics can be employed to assess its impact on the entire proteome.
Experimental Workflow:
-
Sample Preparation: Treat cells with the AKT degrader or vehicle control. Lyse the cells and digest the proteins into peptides.
-
Isobaric Labeling: Label the peptides from different treatment groups with isobaric tags (e.g., TMT or iTRAQ).
-
LC-MS/MS Analysis: Combine the labeled peptide samples and analyze by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify and quantify the relative abundance of thousands of proteins across the different treatment conditions to assess the selectivity of AKT degradation.
Visualizing the Molecular Mechanisms and Workflows
The PI3K/AKT Signaling Pathway
The following diagram illustrates the central role of AKT in the PI3K/AKT/mTOR signaling cascade.
Mechanism of PROTAC-Mediated AKT Degradation
The following diagram illustrates the catalytic cycle of an AKT PROTAC.
Experimental Workflow for AKT Degrader Evaluation
The following diagram outlines the key steps in the synthesis and in vitro evaluation of an AKT degrader.
Conclusion
This compound is a valuable and readily available chemical tool for the synthesis of potent and selective AKT degraders. By leveraging the principles of targeted protein degradation, researchers can develop novel therapeutics that offer a distinct mechanism of action compared to traditional kinase inhibitors. The protocols and data presented in this guide provide a solid foundation for the design, synthesis, and evaluation of next-generation AKT-targeting therapies. Further optimization of linker composition and length, as well as the choice of AKT ligand, will be crucial in developing clinical candidates with desirable pharmacological properties.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Design, Synthesis, and Evaluation of Potent, Selective, and Bioavailable AKT Kinase Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Discovery of an AKT Degrader with Prolonged Inhibition of Downstream Signaling - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Discovery and Synthesis of (S,R,S)-AHPC-C6-NH2 Hydrochloride: A Key Building Block for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S,R,S)-AHPC-C6-NH2 hydrochloride, also known as VH032-C6-NH2 hydrochloride, is a crucial synthetic building block in the rapidly advancing field of targeted protein degradation. It serves as a von Hippel-Lindau (VHL) E3 ligase ligand conjugated to a C6 amine linker. This molecule is integral to the construction of Proteolysis Targeting Chimeras (PROTACs), which are heterobifunctional molecules designed to selectively eliminate disease-causing proteins by coopting the cell's natural protein disposal system. This technical guide provides a comprehensive overview of the discovery, synthesis, and application of this compound, with a focus on its role in the development of PROTACs targeting the PI3K/AKT/mTOR signaling pathway.
Discovery and Rationale
The discovery of this compound is rooted in the development of PROTACs, a novel therapeutic modality. PROTACs consist of three key components: a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. The VHL E3 ligase is frequently utilized in PROTAC design due to its well-characterized interaction with its substrate and its broad tissue expression.
This compound provides a pre-functionalized VHL ligand, streamlining the synthesis of PROTAC libraries. The (S,R,S) stereochemistry of the hydroxyproline (B1673980) core is critical for high-affinity binding to the VHL E3 ligase. The C6-amine linker offers a versatile attachment point for coupling various POI ligands, allowing for the generation of a diverse range of PROTACs. The hydrochloride salt form enhances the compound's stability and solubility. This particular linker has been prominently featured in the development of PROTACs targeting key signaling proteins such as AKT and PI3K, which are often dysregulated in cancer.
Synthesis and Experimental Protocols
The synthesis of this compound involves the initial preparation of the core VHL ligand, (S,R,S)-AHPC, followed by the attachment of the C6-amine linker.
Synthesis of the Core VHL Ligand: (2S,4R)-1-((S)-2-amino-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide (VH032 Amine)
A highly efficient, column chromatography-free, multi-gram scale synthesis of the VH032 amine hydrochloride has been reported, providing a 65% overall yield and 97% purity.[1] This process involves a multi-step sequence starting from commercially available starting materials.
Representative Experimental Protocol for VH032 Amine Synthesis:
A detailed, step-by-step protocol for a large-scale synthesis of VH032 amine hydrochloride is available in the cited literature.[1][2] The key steps generally involve:
-
Synthesis of the thiazole-containing benzylamine (B48309): This is typically achieved through a palladium-catalyzed cross-coupling reaction.
-
Peptide couplings: Sequential amide bond formations are carried out to connect L-tert-leucine and (2S,4R)-4-hydroxyproline moieties.
-
Final coupling and deprotection: The thiazole-containing benzylamine is coupled to the dipeptide fragment, followed by the removal of protecting groups to yield the final VH032 amine.
Final Assembly: Synthesis of this compound
The final step involves the coupling of the VH032 amine with a protected C6-amino linker, followed by deprotection. This compound is described in patent WO2019173516A1 as "XF038-161A, example 6".[3][4]
General Experimental Protocol:
-
Coupling: The VH032 amine is reacted with a suitable N-protected 6-aminohexanoic acid derivative (e.g., Boc-6-aminohexanoic acid) in the presence of a peptide coupling agent (e.g., HATU, HOBt) and a non-nucleophilic base (e.g., DIPEA) in an appropriate solvent (e.g., DMF, DCM).
-
Deprotection: The protecting group (e.g., Boc) is removed under acidic conditions (e.g., trifluoroacetic acid in DCM or HCl in dioxane) to yield the desired (S,R,S)-AHPC-C6-NH2 as the corresponding salt.
-
Purification: The final product is typically purified by preparative HPLC to achieve high purity.
Quantitative Data
| PROTAC Target | E3 Ligase Ligand | Linker | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| BTK | VH032 | Acrylamide-based | <10 | ~90 | Mino | [5] |
| PI3K/mTOR | VH032 | C8 alkyl | 42.23–227.4 (PI3K), 45.4 (mTOR) | >70 | MDA-MB-231 | [6] |
| AKT | ARQ-092 derived | VH032-based | 23 | ~100 | SW620 | [7] |
Signaling Pathway and Mechanism of Action
PROTACs containing (S,R,S)-AHPC-C6-NH2 function by hijacking the VHL E3 ubiquitin ligase to induce the degradation of a target protein, such as AKT or PI3K. The general mechanism is as follows:
-
Ternary Complex Formation: The PROTAC molecule simultaneously binds to the target protein (e.g., AKT) and the VHL E3 ligase, forming a ternary complex.
-
Ubiquitination: Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to the target protein.
-
Proteasomal Degradation: The poly-ubiquitinated target protein is recognized and degraded by the 26S proteasome.
-
Catalytic Cycle: The PROTAC molecule is then released and can induce the degradation of another target protein molecule, acting in a catalytic manner.
By degrading key nodes in the PI3K/AKT/mTOR pathway, these PROTACs can effectively shut down downstream signaling, leading to inhibition of cell growth, proliferation, and survival in cancer cells.
Mandatory Visualizations
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Feasible Column Chromatography-Free, Multi-Gram Scale Synthetic Process of VH032 Amine, Which Could Enable Rapid PROTAC Library Construction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Workflow for E3 Ligase Ligand Validation for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JCI - Von Hippel–Lindau disease: insights into oxygen sensing, protein degradation, and cancer [jci.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Novel Allosteric Inhibitor-derived AKT Proteolysis Targeting Chimeras (PROTACs) Enable Potent and Selective AKT Degradation in KRAS/BRAF Mutant Cells - PMC [pmc.ncbi.nlm.nih.gov]
The Architect's Guide to Demolition: An In-depth Technical Guide to E3 Ligase Ligand-Linker Conjugates for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address disease targets previously considered "undruggable." At the heart of this approach are E3 ligase ligand-linker conjugates, most notably represented by Proteolysis Targeting Chimeras (PROTACs). These bifunctional molecules are meticulously engineered to hijack the cell's own ubiquitin-proteasome system (UPS), marking specific proteins of interest (POIs) for destruction. This guide provides a comprehensive technical overview of the core principles of E3 ligase ligand-linker conjugates, detailing their mechanism of action, key components, and the experimental methodologies crucial for their development and evaluation.
Core Concepts of E3 Ligase Ligand-Linker Conjugates
E3 ligase ligand-linker conjugates are heterobifunctional molecules composed of three key components: a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.[1][2] By simultaneously engaging both the POI and an E3 ligase, the conjugate induces the formation of a ternary complex.[1] This proximity-induced event triggers the transfer of ubiquitin from a charged E2 conjugating enzyme to lysine (B10760008) residues on the surface of the POI. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[3]
A key advantage of this approach is its catalytic nature; a single molecule of the conjugate can mediate the degradation of multiple POI molecules, leading to a sustained and profound pharmacological effect.[4]
Signaling Pathway of PROTAC-Mediated Protein Degradation
The mechanism of action for a typical PROTAC involves the hijacking of the ubiquitin-proteasome pathway. The PROTAC facilitates the formation of a ternary complex between the target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.
Caption: PROTAC-mediated protein degradation pathway.
Data Presentation: Quantitative Analysis of Key PROTACs
The efficacy of E3 ligase ligand-linker conjugates is determined by several key quantitative parameters, including binding affinity (Kd) to the target protein and E3 ligase, the half-maximal degradation concentration (DC50), and the maximum level of degradation (Dmax). The following tables summarize these parameters for several well-characterized PROTACs.
Table 1: Quantitative Data for Clinically Investigated PROTACs
| PROTAC Name | Target Protein | E3 Ligase Recruited | DC50 (nM) | Dmax (%) | Binding Affinity (Kd) to Target | Binding Affinity (Kd) to E3 Ligase | Cell Line |
| ARV-110 (Bavdegalutamide) | Androgen Receptor (AR) | CRBN | ~1[5][6][7][8] | >90[5][8] | Not explicitly stated | Not explicitly stated | VCaP, LNCaP |
| ARV-471 (Vepdegestrant) | Estrogen Receptor (ER) | CRBN | 1.8[9] | >90 | Not explicitly stated | Not explicitly stated | MCF-7 |
Table 2: Quantitative Data for Preclinical PROTACs Targeting BRD4
| PROTAC Name | E3 Ligase Recruited | DC50 (nM) | Dmax (%) | Binding Affinity (Kd) to BRD4 (BD1/BD2) | Binding Affinity (Kd) to E3 Ligase | Cell Line |
| dBET1 | CRBN | 4.5 | >95 | Not explicitly stated | Not explicitly stated | RS4;11 |
| MZ1 | VHL | 8 (H661), 23 (H838)[10] | >90[10] | 382/120 nM[11] | 66 nM (VBC)[12] | H661, H838, HeLa[10][11] |
| ARV-771 | VHL | ~1 | >95 | Not explicitly stated | Not explicitly stated | 22Rv1 |
Table 3: Physicochemical Properties of Selected Clinical-Stage PROTACs [13]
| PROTAC Name | Molecular Weight (Da) | clogP | Polar Surface Area (Ų) |
| ARV-110 | 787.0 | 4.6 | 134 |
| ARV-471 | 711.9 | 4.8 | 107 |
| CC-90009 | 823.9 | 1.1 | 146 |
Experimental Protocols
The development of effective E3 ligase ligand-linker conjugates relies on a suite of robust experimental protocols to synthesize the molecules and characterize their biological activity.
Synthesis of E3 Ligase Ligand-Linker Conjugates
The synthesis of these complex molecules is a multi-step process that requires careful planning and execution. Below are generalized protocols for the synthesis of key components.
Workflow for PROTAC Synthesis
A common strategy for PROTAC synthesis involves the modular assembly of the three core components.
Caption: General PROTAC synthesis workflow.
Protocol 1: Synthesis of a Pomalidomide-C5-Azide Linker for CRBN-based PROTACs [14][15]
This protocol outlines the synthesis of a pomalidomide (B1683931) derivative with a C5-azide linker, a versatile building block for constructing CRBN-recruiting PROTACs via "click chemistry."
-
Alkylation of Pomalidomide:
-
To a solution of pomalidomide (1.0 eq) in anhydrous dimethylformamide (DMF), add potassium carbonate (2.0 eq) and 1,5-dibromopentane (B145557) (3.0 eq).
-
Stir the reaction mixture at 60 °C for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with dichloromethane (B109758) (DCM).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield N-(5-bromopentyl)-pomalidomide.
-
-
Azide (B81097) Substitution:
-
Dissolve the N-(5-bromopentyl)-pomalidomide (1.0 eq) in DMF.
-
Add sodium azide (3.0 eq) to the solution.
-
Stir the reaction mixture at 60 °C for 6 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling, dilute the reaction with water and extract with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield pomalidomide-C5-azide.
-
Protocol 2: General Synthesis of a VHL Ligand for PROTACs [16][17][18]
The synthesis of VHL ligands typically starts from (2S,4R)-4-hydroxyproline and involves multiple steps of protection, coupling, and deprotection.
-
Protection of Hydroxyproline: Protect the amine and carboxylic acid groups of (2S,4R)-4-hydroxyproline using standard protecting group chemistry (e.g., Boc for the amine and methyl ester for the carboxylic acid).
-
Functionalization: Introduce the key binding motifs through a series of organic reactions, which often include amide bond formations and substitutions to build the core scaffold of the VHL ligand.
-
Linker Attachment: A linker with a reactive handle (e.g., a terminal amine or carboxylic acid) is coupled to a suitable position on the VHL ligand scaffold.
-
Deprotection: Remove the protecting groups to yield the final VHL ligand-linker conjugate ready for coupling to the POI ligand.
Biochemical and Biophysical Assays for Characterization
A variety of in vitro assays are essential to characterize the binding properties and mechanism of action of the synthesized conjugates.
Workflow for In Vitro Characterization
This workflow outlines the key biophysical and biochemical assays used to evaluate a PROTAC's ability to form a ternary complex and induce ubiquitination.
Caption: In Vitro Characterization Workflow.
Protocol 3: Isothermal Titration Calorimetry (ITC) for Ternary Complex Analysis [19][20]
ITC directly measures the heat changes associated with binding events, providing thermodynamic parameters such as binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).
-
Preparation:
-
Express and purify the POI and the E3 ligase complex to high purity (>95%).
-
Prepare solutions of the POI, E3 ligase, and the PROTAC in the same buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5) to minimize heat of dilution effects.
-
-
Binary Titrations:
-
To determine the binding affinity of the PROTAC to the POI (Kd1), titrate the PROTAC solution into the POI solution in the ITC cell.
-
To determine the binding affinity of the PROTAC to the E3 ligase (Kd2), titrate the PROTAC solution into the E3 ligase solution.
-
-
Ternary Titration:
-
To measure the binding affinity in the ternary complex and determine cooperativity, pre-saturate the E3 ligase solution with the POI.
-
Titrate the PROTAC solution into the pre-formed POI-E3 ligase mixture.
-
-
Data Analysis:
Protocol 4: Surface Plasmon Resonance (SPR) for Kinetic Analysis
SPR is a label-free technique that provides real-time kinetic data (association and dissociation rates) for binary and ternary complex formation.
-
Immobilization: Immobilize either the POI or the E3 ligase onto the SPR sensor chip.
-
Binary Interaction Analysis: Flow the PROTAC solution over the immobilized protein to measure the kinetics of binary complex formation.
-
Ternary Interaction Analysis: Pre-incubate the PROTAC with the non-immobilized protein partner and flow the mixture over the sensor chip to measure the kinetics of ternary complex formation.
-
Data Analysis: Fit the sensorgrams to appropriate kinetic models to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD).
Cellular Assays for Degradation and Activity
Ultimately, the efficacy of an E3 ligase ligand-linker conjugate must be demonstrated in a cellular context.
Workflow for Cellular Characterization
This workflow details the key cellular assays to confirm target degradation and downstream biological effects.
Caption: Cellular Characterization Workflow.
Protocol 5: Western Blot for Quantifying Protein Degradation [3][23][24][25]
Western blotting is a standard method to quantify the levels of a specific protein in cell lysates.
-
Cell Treatment:
-
Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the PROTAC or vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer:
-
Normalize the protein concentration of all samples and prepare them with Laemmli buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with a primary antibody specific for the POI.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities using densitometry software.
-
Normalize the POI band intensity to a loading control (e.g., GAPDH or β-actin).
-
Plot the normalized protein levels against the PROTAC concentration to determine the DC50 and Dmax.
-
Conclusion
The field of targeted protein degradation, driven by the innovation of E3 ligase ligand-linker conjugates, is rapidly advancing and holds immense promise for the future of medicine. The successful design and development of these novel therapeutics require a deep understanding of their complex mechanism of action and a robust toolkit of experimental methodologies. This guide has provided a comprehensive overview of the core principles, quantitative data for key molecules, and detailed protocols for the synthesis and characterization of these powerful agents. As research in this area continues to evolve, the systematic application of these techniques will be crucial in unlocking the full therapeutic potential of targeted protein degradation.
References
- 1. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 2. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. ARV-110: An oral androgen receptor PROTAC degrader for prostate cancer [beta.m3india.in]
- 9. pubs.acs.org [pubs.acs.org]
- 10. MZ 1 ≥98% (HPLC) | PROTAC Active Degrader | Tocris Bioscience [tocris.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Estimating the cooperativity of PROTAC-induced ternary complexes using 19F NMR displacement assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Property-based optimisation of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α - PMC [pmc.ncbi.nlm.nih.gov]
- 17. VHL Ligase Ligands for PROTAC Applications - Enamine [enamine.net]
- 18. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00387B [pubs.rsc.org]
- 19. benchchem.com [benchchem.com]
- 20. tandfonline.com [tandfonline.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. arxiv.org [arxiv.org]
- 23. benchchem.com [benchchem.com]
- 24. ptglab.com [ptglab.com]
- 25. Methods to Detect AUTOphagy-Targeting Chimera (AUTOTAC)-mediated Targeted Protein Degradation in Tauopathies [bio-protocol.org]
Methodological & Application
Application Notes and Protocols: Synthesis of (S,R,S)-AHPC-C6-NH2 Hydrochloride PROTAC Ligand
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S,R,S)-AHPC-C6-NH2 hydrochloride is a key building block in the development of Proteolysis Targeting Chimeras (PROTACs). It is a synthetic E3 ligase ligand-linker conjugate, specifically incorporating the von Hippel-Lindau (VHL) E3 ligase ligand, (S,R,S)-AHPC, connected to a 6-carbon alkyl amine linker.[1][2][3] This bifunctional molecule serves as a crucial component for synthesizing PROTACs designed to induce the degradation of specific target proteins implicated in various diseases. By recruiting the VHL E3 ubiquitin ligase, PROTACs containing this moiety facilitate the ubiquitination and subsequent proteasomal degradation of the target protein.
This document provides an overview of the synthesis of this compound, though it should be noted that a detailed, publicly available, step-by-step synthesis protocol is not readily found in scientific literature. The synthesis is often proprietary and detailed in patents, such as WO2019173516A1, where it is mentioned as a component in the synthesis of AKT PROTAC degraders.[2][3] The following protocol is a generalized representation based on common organic synthesis techniques for similar molecules.
PROTAC Mechanism of Action
The underlying principle of a PROTAC is to bring a target protein into close proximity with an E3 ubiquitin ligase, leading to the target's degradation.
Caption: Workflow of PROTAC-mediated protein degradation.
Synthesis Protocol Overview
The synthesis of this compound is a multi-step process. A generalized synthetic workflow is presented below. This would typically involve the synthesis of the core (S,R,S)-AHPC VHL ligand, followed by the attachment of a protected 6-carbon amine linker, and finally deprotection and salt formation.
Caption: Generalized synthetic workflow for this compound.
Experimental Protocol (Generalized)
Materials and Reagents:
| Reagent/Material | Supplier | Purity |
| (S,R,S)-AHPC | Various | >95% |
| N-Boc-6-aminohexanoic acid | Various | >98% |
| HATU (or other coupling agent) | Various | >98% |
| DIPEA | Various | >99% |
| Dichloromethane (DCM) | Various | Anhydrous |
| N,N-Dimethylformamide (DMF) | Various | Anhydrous |
| Trifluoroacetic acid (TFA) | Various | >99% |
| Hydrochloric acid (in dioxane or ether) | Various | 1-4 M |
| Diethyl ether | Various | Anhydrous |
| Saturated sodium bicarbonate solution | - | - |
| Brine | - | - |
| Anhydrous sodium sulfate | - | - |
Procedure:
Step 1: Coupling of (S,R,S)-AHPC with the Linker
-
To a solution of (S,R,S)-AHPC (1 equivalent) and N-Boc-6-aminohexanoic acid (1.1 equivalents) in anhydrous DMF, add HATU (1.2 equivalents) and DIPEA (3 equivalents).
-
Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 4-12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the Boc-protected intermediate.
Step 2: Boc Deprotection and Hydrochloride Salt Formation
-
Dissolve the Boc-protected intermediate in a minimal amount of DCM.
-
Add an excess of hydrochloric acid solution (e.g., 4M in dioxane or a saturated solution in diethyl ether) dropwise at 0 °C.
-
Stir the mixture at room temperature for 1-4 hours.
-
Monitor the deprotection by TLC or LC-MS.
-
Upon completion, the product will often precipitate out of the solution. If not, add anhydrous diethyl ether to induce precipitation.
-
Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to afford this compound as a solid.
Characterization Data (Representative):
| Analysis | Expected Result |
| ¹H NMR | Peaks corresponding to the AHPC core, the C6 alkyl chain, and the terminal amine. |
| LC-MS | A major peak with the expected mass-to-charge ratio for the protonated molecule. |
| Purity (HPLC) | >95% |
Conclusion
The synthesis of this compound provides a versatile building block for the creation of novel PROTACs. While the detailed, optimized protocol may be proprietary, the general principles of peptide coupling and amine deprotection are applicable. Researchers utilizing this compound are encouraged to perform full analytical characterization to confirm its identity and purity before its application in the synthesis of final PROTAC molecules.
References
Application Notes and Protocols for BRD4 Degradation using (S,R,S)-AHPC-C6-NH2 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S,R,S)-AHPC-C6-NH2 hydrochloride is a high-affinity Von Hippel-Lindau (VHL) E3 ubiquitin ligase ligand conjugated to a C6 amine linker. It is a crucial building block for the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules designed to induce the degradation of a specific protein of interest (POI) by hijacking the cell's natural ubiquitin-proteasome system. This application note provides a detailed guide on the use of this compound for the development of a PROTAC aimed at degrading Bromodomain-containing protein 4 (BRD4), a key epigenetic reader and a validated therapeutic target in oncology.
The hypothetical PROTAC, hereafter referred to as BRD4-PROTAC-1 , is synthesized by conjugating the well-characterized BRD4 inhibitor, (+)-JQ1, to this compound. This document will outline the mechanism of action, provide detailed experimental protocols for its evaluation, and present expected data in a structured format.
Mechanism of Action
BRD4-PROTAC-1 is designed to induce the selective degradation of BRD4. The molecule simultaneously binds to the bromodomain of BRD4 via its JQ1 moiety and to the VHL E3 ubiquitin ligase via its (S,R,S)-AHPC moiety. This dual binding induces the formation of a ternary complex between BRD4, BRD4-PROTAC-1, and the VHL E3 ligase. The proximity of BRD4 to the E3 ligase within this complex facilitates the polyubiquitination of BRD4. Polyubiquitinated BRD4 is then recognized and degraded by the 26S proteasome, leading to a reduction in BRD4 protein levels and subsequent downstream effects, such as the suppression of c-MYC expression.[1][2]
Data Presentation
The efficacy of BRD4-PROTAC-1 can be quantified through various cellular assays. The following tables summarize the expected key data for this hypothetical PROTAC.
Table 1: In Vitro Degradation of BRD4 by BRD4-PROTAC-1
| Cell Line | DC50 (nM) | Dmax (%) | Time Point (hours) |
| MDA-MB-231 (Breast Cancer) | 50 | >90 | 24 |
| HeLa (Cervical Cancer) | 75 | >90 | 24 |
| MV4-11 (Acute Myeloid Leukemia) | 25 | >95 | 16 |
DC50: Half-maximal degradation concentration. Dmax: Maximum percentage of degradation.
Table 2: Anti-proliferative Activity of BRD4-PROTAC-1
| Cell Line | IC50 (nM) | Time Point (hours) |
| MDA-MB-231 (Breast Cancer) | 100 | 72 |
| HeLa (Cervical Cancer) | 150 | 72 |
| MV4-11 (Acute Myeloid Leukemia) | 40 | 72 |
IC50: Half-maximal inhibitory concentration.
Experimental Protocols
Detailed methodologies for the key experiments to evaluate the efficacy of BRD4-PROTAC-1 are provided below.
Experimental Workflow
Protocol 1: Western Blot Analysis for BRD4 Degradation
This protocol is used to directly measure the extent and kinetics of BRD4 protein degradation.[1][3]
Materials:
-
Cell Line: MDA-MB-231 (or other relevant cell line expressing BRD4).
-
BRD4-PROTAC-1: Stock solution in DMSO.
-
Control Compounds: DMSO (vehicle control), (+)-JQ1 (non-degrading BRD4 inhibitor).
-
Cell Culture Medium: DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Phosphate-buffered saline (PBS).
-
Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels, buffers, and electrophoresis apparatus.
-
PVDF or nitrocellulose membranes.
-
Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST).
-
Primary Antibodies: Anti-BRD4, Anti-GAPDH (or other loading control).
-
Secondary Antibody: HRP-conjugated secondary antibody.
-
ECL substrate and imaging system.
Procedure:
-
Cell Seeding: Seed MDA-MB-231 cells in 6-well plates and allow them to adhere overnight.
-
Treatment: Treat cells with a dose-response of BRD4-PROTAC-1 (e.g., 1 nM to 10 µM) for a fixed time (e.g., 24 hours) or with a fixed concentration for a time-course (e.g., 4, 8, 16, 24 hours). Include vehicle (DMSO) and (+)-JQ1 controls.
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts, denature by boiling in Laemmli buffer, separate by SDS-PAGE, and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate with primary anti-BRD4 antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Detect protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify band intensities using software like ImageJ. Normalize BRD4 levels to the loading control (GAPDH). Calculate the percentage of BRD4 degradation relative to the vehicle control.
Protocol 2: Cell Viability Assay (MTT or CellTiter-Glo®)
This assay determines the effect of BRD4 degradation on cell proliferation and viability.[4][5]
Materials:
-
96-well plates with treated cells.
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit.
-
Plate reader (absorbance or luminescence).
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with a range of BRD4-PROTAC-1 concentrations for a specified duration (e.g., 72 hours).
-
Assay:
-
For MTT: Add MTT reagent to each well and incubate. Solubilize the formazan (B1609692) crystals and measure absorbance.
-
For CellTiter-Glo®: Add the reagent to each well, mix to induce cell lysis, and measure luminescence.
-
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using software like GraphPad Prism.
Protocol 3: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol provides evidence for the PROTAC-induced interaction between BRD4 and the VHL E3 ligase.[2][6]
Materials:
-
Cell Line: A cell line with high expression of both BRD4 and VHL.
-
BRD4-PROTAC-1 , DMSO, and MG132 (proteasome inhibitor).
-
Non-denaturing lysis buffer.
-
Antibodies: Anti-VHL antibody (for immunoprecipitation), anti-BRD4 antibody (for western blot), and appropriate IgG control.
-
Protein A/G agarose (B213101) beads.
Procedure:
-
Cell Treatment: Grow cells and pre-treat with MG132 to inhibit proteasomal degradation. Then, treat with BRD4-PROTAC-1 or DMSO for a short duration (e.g., 2-4 hours).
-
Cell Lysis: Lyse cells in a non-denaturing lysis buffer to preserve protein-protein interactions.
-
Immunoprecipitation:
-
Pre-clear the lysate with Protein A/G beads.
-
Incubate the pre-cleared lysate with an anti-VHL antibody or an IgG control overnight at 4°C.
-
Add Protein A/G beads to capture the antibody-protein complexes.
-
-
Washing and Elution: Wash the beads to remove non-specific binders and elute the protein complexes.
-
Western Blot Analysis: Analyze the eluted samples by Western blot, probing for the presence of BRD4. The presence of a BRD4 band in the VHL immunoprecipitate from the PROTAC-treated sample indicates the formation of the ternary complex.
Downstream Signaling Pathway
The degradation of BRD4 by BRD4-PROTAC-1 is expected to impact downstream signaling pathways, most notably the c-MYC pathway. BRD4 is a critical coactivator for c-MYC transcription. Therefore, the degradation of BRD4 should lead to a significant reduction in c-MYC mRNA and protein levels, ultimately resulting in cell cycle arrest and apoptosis in cancer cells.
Conclusion
This compound serves as a valuable tool for the synthesis of VHL-recruiting PROTACs. The hypothetical BRD4-PROTAC-1, constructed with this linker and the BRD4 inhibitor (+)-JQ1, is expected to be a potent and effective degrader of BRD4. The protocols outlined in this application note provide a comprehensive framework for researchers to synthesize and evaluate the efficacy of such PROTACs, paving the way for the development of novel therapeutics targeting BRD4-dependent pathologies.
References
- 1. researchgate.net [researchgate.net]
- 2. Structural basis of PROTAC cooperative recognition for selective protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of a direct high-throughput protein quantification strategy facilitates the discovery and characterization of a celastrol-derived BRD4 degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Western Blot Analysis of Protein Degradation with an (S,R,S)-AHPC-C6-NH2-Based PROTAC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of small molecules designed to selectively eliminate target proteins from cells. These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. This ternary complex formation facilitates the ubiquitination of the POI, marking it for degradation by the cell's proteasome.
(S,R,S)-AHPC-C6-NH2 is a synthetic building block incorporating a von Hippel-Lindau (VHL) E3 ligase ligand, which is commonly used in the synthesis of PROTACs. When conjugated to a specific POI ligand, it forms a PROTAC capable of inducing the degradation of that target protein. A notable example of a PROTAC utilizing a derivative of this linker is MS21, a potent and selective degrader of the AKT kinase.[1] The AKT signaling pathway is a critical regulator of cell survival, proliferation, and metabolism, and its aberrant activation is a hallmark of many cancers. Therefore, targeted degradation of AKT via PROTACs represents a promising therapeutic strategy.
This document provides detailed application notes and protocols for the Western blot analysis of protein degradation mediated by a PROTAC synthesized using (S,R,S)-AHPC-C6-NH2, with a focus on the degradation of AKT as a primary example.
PROTAC-Mediated Protein Degradation Workflow
The following diagram illustrates the general workflow for inducing and analyzing protein degradation using a PROTAC.
References
Application Note: Characterizing PROTAC Binding Affinity using Isothermal Titration Calorimetry (ITC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins.[1][2] These molecules simultaneously bind to a target protein of interest (POI) and an E3 ubiquitin ligase, forming a ternary complex that leads to the ubiquitination and subsequent proteasomal degradation of the target protein.[1][2][] The formation and stability of this ternary complex are critical for the efficacy of a PROTAC.[4][5][6] Isothermal Titration Calorimetry (ITC) has emerged as the gold standard for directly measuring the thermodynamic parameters of these interactions, providing invaluable insights for the rational design and optimization of PROTACs.[7][8][9]
ITC is a powerful biophysical technique that measures the heat released or absorbed during a binding event.[7][10] This allows for the direct determination of key thermodynamic parameters in a single experiment, including the binding affinity (K_D), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[7][10][11] This application note provides a detailed overview and protocols for utilizing ITC to characterize the binary and ternary binding events crucial for PROTAC function.
Principle of ITC for PROTAC Analysis
ITC directly measures the heat change that occurs when a ligand (e.g., a PROTAC) is titrated into a solution containing a macromolecule (e.g., the target protein or E3 ligase).[12] The resulting data can be used to determine the binding affinity and thermodynamics of the interaction.[9][13] For PROTACs, ITC is employed to dissect the individual binding events and the overall stability of the ternary complex:
-
Binary Binding Affinity: ITC is used to measure the binding of the PROTAC to the target protein and the E3 ligase independently. This provides the dissociation constants (K_D) for each binary interaction.
-
Ternary Complex Formation and Cooperativity: By titrating the PROTAC into a pre-saturated solution of one protein with the other, or by titrating one protein into a solution of the other two components, ITC can be used to assess the formation of the ternary complex. A key parameter derived from these experiments is the cooperativity factor (α), which indicates whether the binding of the second protein is enhanced (positive cooperativity, α > 1), hindered (negative cooperativity, α < 1), or unaffected (no cooperativity, α = 1) by the presence of the first.[8]
PROTAC Mechanism of Action
The following diagram illustrates the key steps in the PROTAC-mediated degradation pathway, highlighting the formation of the critical ternary complex.
Caption: PROTAC-mediated protein degradation pathway.
Data Presentation: Thermodynamic Parameters from ITC
The quantitative data obtained from ITC experiments are crucial for understanding the binding events and for guiding the optimization of PROTAC molecules. The following table summarizes the key parameters.
| Parameter | Symbol | Description | Significance for PROTACs |
| Dissociation Constant | K_D | A measure of binding affinity; the concentration of ligand at which half of the binding sites on the macromolecule are occupied. | Lower K_D values indicate stronger binding of the PROTAC to the target protein and E3 ligase. |
| Stoichiometry | n | The molar ratio of the ligand to the macromolecule in the complex. | Confirms the expected 1:1 binding ratio for binary complexes. |
| Enthalpy Change | ΔH | The heat released or absorbed upon binding. | Provides insight into the types of non-covalent interactions (e.g., hydrogen bonds, van der Waals forces) driving the binding. |
| Entropy Change | ΔS | The change in the randomness or disorder of the system upon binding. | Reflects changes in conformational freedom and solvent reorganization upon complex formation. |
| Gibbs Free Energy Change | ΔG | The overall energy change of the binding reaction, related to K_D. | A more negative ΔG indicates a more stable and spontaneous binding event.[7] |
| Cooperativity Factor | α | The ratio of the binary K_D to the ternary K_D (α = K_D(binary) / K_D(ternary)). | A value greater than 1 indicates positive cooperativity, meaning the formation of the ternary complex is favored.[8] |
Experimental Protocols
Detailed and careful execution of ITC experiments is critical for obtaining high-quality, reproducible data. Below are generalized protocols for characterizing binary and ternary complex formation.
General Considerations
-
Protein Purity and Integrity: Ensure that both the target protein and the E3 ligase are of high purity and are correctly folded and active.[8] Aggregation should be checked using techniques like Dynamic Light Scattering (DLS).
-
PROTAC Purity and Solubility: The PROTAC should be of high chemical purity, confirmed by methods such as NMR and mass spectrometry.[8] Ensure the PROTAC is soluble in the assay buffer at the required concentrations.
-
Buffer Matching: It is crucial that the PROTAC and protein solutions are in the same buffer to minimize heats of dilution.[8] Dialysis of the proteins against the final buffer is highly recommended.
Protocol 1: Determining Binary Binding Affinities
This protocol describes the measurement of the binding affinity of the PROTAC to either the target protein or the E3 ligase.
Materials:
-
Purified target protein or E3 ligase complex
-
PROTAC of interest
-
ITC instrument (e.g., MicroCal PEAQ-ITC)
-
Matched dialysis buffer
Methodology:
-
Sample Preparation:
-
Prepare the protein solution (target protein or E3 ligase) at a concentration of approximately 10-20 µM in the ITC cell.[8]
-
Prepare the PROTAC solution at a concentration 10-20 times higher than the protein concentration (e.g., 100-400 µM) in the injection syringe.[8]
-
Ensure both solutions are in the identical, degassed buffer.
-
-
ITC Experiment Setup:
-
Set the experimental temperature (typically 25 °C).
-
Load the protein solution into the sample cell and the PROTAC solution into the injection syringe.
-
Set the injection parameters (e.g., 19 injections of 2 µL each, with a 150-second spacing).
-
-
Data Acquisition:
-
Perform the titration by injecting the PROTAC solution into the protein solution.
-
Record the heat changes after each injection.
-
-
Data Analysis:
-
Integrate the raw data to obtain the heat change per injection.
-
Fit the integrated data to a one-site binding model to determine the K_D, n, ΔH, and ΔS.[8]
-
Protocol 2: Determining Ternary Binding Affinity and Cooperativity
This protocol is designed to measure the binding affinity of the PROTAC to one protein in the presence of the other, allowing for the calculation of the cooperativity factor.
Materials:
-
Purified target protein
-
Purified E3 ligase complex
-
PROTAC of interest
-
ITC instrument
-
Matched dialysis buffer
Methodology:
-
Sample Preparation (Titrating PROTAC into pre-formed Protein-Protein Complex):
-
Prepare a solution of the E3 ligase (e.g., 10-20 µM) pre-saturated with the target protein in the ITC cell. The concentration of the target protein should be in excess to ensure all E3 ligase is in a binary complex with it.[8]
-
Prepare the PROTAC solution in the injection syringe at a concentration 10-20 times higher than the E3 ligase concentration.[8]
-
Ensure all components are in the same degassed buffer.
-
-
ITC Experiment Setup:
-
Use the same temperature and injection parameters as in the binary experiments for consistency.
-
-
Data Acquisition:
-
Titrate the PROTAC into the pre-formed protein-protein complex solution.
-
-
Data Analysis:
-
Fit the data to determine the ternary binding affinity (K_D,ternary).
-
Calculate the cooperativity factor (α) using the appropriate binary K_D value (α = K_D,binary / K_D,ternary).
-
Experimental Workflow Diagrams
The following diagrams illustrate the workflows for the binary and ternary ITC experiments.
Caption: Workflow for Binary Binding Affinity ITC Experiment.
Caption: Workflow for Ternary Complex and Cooperativity ITC Experiment.
Conclusion
Isothermal Titration Calorimetry is an indispensable tool in the development of PROTACs.[7] It provides a direct and comprehensive thermodynamic characterization of the binary and ternary binding events that are fundamental to the PROTAC mechanism of action.[1] The data generated from ITC experiments, particularly the binding affinities and cooperativity factor, offer critical insights that guide the structure-activity relationship (SAR) studies and the rational design of more potent and selective protein degraders.[7][9] By following the detailed protocols outlined in this application note, researchers can obtain high-quality, reliable data to accelerate their PROTAC discovery and development programs.
References
- 1. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
- 5. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs | Springer Nature Experiments [experiments.springernature.com]
- 7. tandfonline.com [tandfonline.com]
- 8. benchchem.com [benchchem.com]
- 9. ITC for Binding Characterization in Pharmaceutical Research [tainstruments.com]
- 10. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]
- 11. Frontiers | Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design [frontiersin.org]
- 12. m.youtube.com [m.youtube.com]
- 13. youtube.com [youtube.com]
Application of (S,R,S)-AHPC-C6-NH2 in Prostate Cancer Cell Lines: A Detailed Guide
(S,R,S)-AHPC-C6-NH2 is a synthetic E3 ligase ligand-linker conjugate that incorporates a von Hippel-Lindau (VHL) E3 ubiquitin ligase ligand. It is a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs), a novel therapeutic modality designed to selectively degrade target proteins. This document provides detailed application notes and protocols for a PROTAC, designated ARD-61, which is synthesized using a VHL ligand analogous to (S,R,S)-AHPC-C6-NH2 and targets the Androgen Receptor (AR) for degradation in prostate cancer cell lines.
Introduction to ARD-61: An Androgen Receptor Degrading PROTAC
Prostate cancer is a leading cause of cancer-related death in men, and the Androgen Receptor (AR) is a key driver of disease progression. While AR antagonists are standard therapies, resistance often develops. ARD-61 is a highly potent PROTAC designed to overcome this resistance by inducing the degradation of the AR protein.[1][2] It achieves this by simultaneously binding to the AR and the VHL E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of AR by the proteasome.[3][4] This approach not only inhibits AR signaling but eliminates the receptor altogether, offering a promising strategy for treating castration-resistant prostate cancer (CRPC).[1][2]
Data Presentation
Table 1: In Vitro Degradation of Androgen Receptor (AR) by ARD-61 in Prostate Cancer Cell Lines
| Cell Line | AR Status | DC50 (nM) | Dmax (%) | Reference |
| LNCaP | AR+ | 0.86 | >95 | [5] |
| VCaP | AR+ | 0.76 | >95 | [5] |
| 22Rv1 | AR+ | 10.4 | >95 | [5] |
DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.
Table 2: Anti-proliferative Activity of ARD-61 in Prostate Cancer Cell Lines
| Cell Line | IC50 (nM) | Comparison to Enzalutamide | Reference |
| LNCaP | <10 | >100-fold more potent | [5] |
| VCaP | <10 | >100-fold more potent | [5] |
| 22Rv1 | <10 | >100-fold more potent | [5] |
IC50: Half-maximal inhibitory concentration.
Signaling Pathways and Experimental Workflows
Caption: Mechanism of ARD-61 mediated degradation of the Androgen Receptor.
Caption: Workflow for Western Blot analysis of AR degradation.
Caption: Workflow for determining cell viability (IC50).
Experimental Protocols
Western Blot for Androgen Receptor Degradation
This protocol is used to quantify the degradation of the AR protein in prostate cancer cell lines following treatment with ARD-61.
Materials:
-
Prostate cancer cell lines (LNCaP, VCaP, 22Rv1)
-
Cell culture medium and supplements
-
ARD-61
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer
-
Protease and phosphatase inhibitor cocktails
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibody: anti-AR
-
Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture: Plate prostate cancer cells in 6-well plates and allow them to adhere overnight.
-
Treatment: Treat cells with increasing concentrations of ARD-61 (e.g., 0.1 nM to 1000 nM) or DMSO for a specified time (e.g., 6, 12, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE and Transfer: Load samples onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-AR antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize AR levels to a loading control (e.g., GAPDH or β-actin).
Cell Viability Assay
This assay measures the effect of ARD-61 on the proliferation of prostate cancer cells.
Materials:
-
Prostate cancer cell lines
-
96-well opaque-walled plates
-
ARD-61
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed prostate cancer cells in a 96-well plate at an appropriate density.
-
Treatment: After 24 hours, treat the cells with serial dilutions of ARD-61.
-
Incubation: Incubate the plate for 5-7 days.
-
Assay: Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: Calculate the IC50 values by plotting the percentage of viable cells against the log of the ARD-61 concentration.
Apoptosis Assay by Flow Cytometry
This protocol is used to determine the induction of apoptosis in prostate cancer cells upon treatment with ARD-61.
Materials:
-
Prostate cancer cell lines
-
ARD-61
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Culture prostate cancer cells and treat with ARD-61 at various concentrations for a specified time (e.g., 48-72 hours).
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI according to the manufacturer's protocol. Incubate in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in different quadrants (viable, early apoptotic, late apoptotic/necrotic) to determine the extent of apoptosis induced by ARD-61.
Conclusion
The VHL ligand (S,R,S)-AHPC-C6-NH2 is a key component for synthesizing potent PROTACs like ARD-61. ARD-61 demonstrates significant promise in the preclinical setting for the treatment of prostate cancer, including models of resistance to current therapies. The protocols outlined in this document provide a framework for researchers to investigate the efficacy and mechanism of action of ARD-61 and other similar PROTACs in prostate cancer cell lines. These studies are crucial for the continued development of this innovative therapeutic strategy.
References
- 1. 2.5. Flow cytometry assay [bio-protocol.org]
- 2. Androgen receptor degraders overcome common resistance mechanisms developed during prostate cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
troubleshooting poor degradation with VHL-based PROTACs
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering issues with poor degradation using von Hippel-Lindau (VHL)-based Proteolysis Targeting Chimeras (PROTACs).
Section 1: Understanding the VHL-based PROTAC Mechanism
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules designed to hijack the body's own ubiquitin-proteasome system (UPS) to eliminate specific proteins of interest (POIs).[1][2][3] A VHL-based PROTAC consists of three key components: a ligand that binds to the POI, a ligand that recruits the VHL E3 ubiquitin ligase, and a linker connecting the two.[1][2][4]
By simultaneously binding the POI and VHL, the PROTAC forms a ternary complex, bringing the target protein into close proximity with the E3 ligase.[5][6] This proximity facilitates the transfer of ubiquitin from a ubiquitin-conjugating enzyme (E2) to lysine (B10760008) residues on the surface of the POI. The resulting polyubiquitin (B1169507) chain acts as a tag, marking the POI for recognition and subsequent degradation by the 26S proteasome.[2][]
Section 2: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common problems encountered during PROTAC experiments, from complete lack of degradation to suboptimal efficiency and specific phenomena like the "hook effect."
Part A: Initial Checks for No Degradation
Question 1: I am not observing any degradation of my target protein. What are the first things I should check?
If you observe no degradation, a systematic check of fundamental parameters is required. The issue often lies with the compound, the biological system, or the experimental setup.
Initial Troubleshooting Workflow
-
Compound Integrity and Solubility : Confirm the chemical purity and structural integrity of your PROTAC using methods like LC-MS or NMR.[8] Ensure the PROTAC is fully dissolved in a suitable solvent (e.g., DMSO) before dilution into cell culture media, as poor solubility severely limits its effective concentration.[8]
-
Cell Permeability : PROTACs are often large molecules with poor membrane permeability.[9] Assess whether your PROTAC is entering the cells using cellular uptake assays or by measuring intracellular accumulation with methods like NanoBRET.[8][10][11]
-
Target Engagement : Verify that the "warhead" portion of your PROTAC is binding to your POI inside the cell.[8] Similarly, confirm the VHL ligand is binding to VHL. Techniques like the Cellular Thermal Shift Assay (CETSA) or NanoBRET can confirm target engagement in a cellular context.[5][8][10][12]
-
VHL E3 Ligase Expression : Your chosen cell line must express sufficient levels of VHL for the PROTAC to function.[8] Check VHL protein levels via Western blot or consult cell line databases (e.g., DepMap, CCLE). If VHL expression is low or absent, the PROTAC will be ineffective.
-
Proteasome Function : Ensure the ubiquitin-proteasome system is active. As a positive control, treat cells with a known proteasome inhibitor (e.g., MG132 or bortezomib).[6][8] This should prevent the degradation of both your POI (if the PROTAC is working) and other known proteasome substrates, confirming the pathway is functional.
Part B: Optimizing Weak or Partial Degradation
Question 2: My PROTAC shows only weak degradation. How can I improve its efficiency?
Weak degradation suggests that while the basic mechanism is functional, it is suboptimal. Optimization of concentration, time, and other factors is necessary.
-
Perform a Dose-Response Titration : The efficacy of a PROTAC is highly dependent on its concentration. Test a broad range of concentrations (e.g., from low nanomolar to high micromolar) to identify the optimal concentration window for maximal degradation (Dmax) and to determine the DC50 (concentration for 50% degradation).[9]
-
Conduct a Time-Course Experiment : Protein degradation is a dynamic process involving both degradation and synthesis. Monitor the POI levels at multiple time points (e.g., 2, 4, 8, 12, 24 hours) to find the optimal treatment duration.
-
Assess Ternary Complex Formation : The stability and efficiency of ternary complex formation are critical for potent degradation.[6][13] Subtle changes in linker length or composition can dramatically impact the cooperativity and stability of this complex.[1][13] Use biophysical assays like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or cellular assays like Co-Immunoprecipitation (Co-IP) and NanoBRET to evaluate ternary complex formation.[13][14][15][16]
-
Consider Protein Synthesis Rate : If the POI has a high synthesis rate, it can counteract the degradation induced by the PROTAC. You can test this by co-treating cells with a protein synthesis inhibitor like cycloheximide (B1669411) (CHX). If degradation improves significantly, it indicates that rapid synthesis is masking the PROTAC's effect.
Part C: The "Hook Effect"
Question 3: My dose-response curve is bell-shaped, with degradation decreasing at high concentrations. What is this, and how do I address it?
This phenomenon is known as the "hook effect" and is a common characteristic of PROTACs.[9][17]
-
Cause : The hook effect arises at high PROTAC concentrations where the PROTAC molecules saturate both the POI and the VHL E3 ligase independently.[17] This leads to the formation of unproductive binary complexes (POI-PROTAC and VHL-PROTAC) instead of the productive ternary complex required for degradation.[17][18]
-
Solution : The primary solution is to perform a careful dose-response experiment over a wide concentration range to identify the optimal concentration that yields maximum degradation (Dmax) before the hook effect begins.[9] For subsequent experiments, use concentrations at or below this optimal point. Designing PROTACs with higher cooperativity can also help stabilize the ternary complex over the binary ones, mitigating the hook effect.[1]
Section 3: Summary Tables
Table 1: Quick Troubleshooting Guide
| Problem Observed | Potential Cause(s) | Recommended Action(s) |
| No Degradation | 1. Poor compound solubility/integrity.2. Low cell permeability.3. Lack of target engagement.4. Insufficient VHL expression.5. Impaired proteasome activity. | 1. Verify compound purity (LC-MS); prepare fresh stock.2. Perform a cellular uptake assay (e.g., NanoBRET).3. Confirm target binding with CETSA or NanoBRET.[8]4. Check VHL protein levels by Western blot.5. Use a proteasome inhibitor (e.g., MG132) as a control.[8] |
| Weak/Partial Degradation | 1. Suboptimal PROTAC concentration.2. Inappropriate treatment duration.3. Inefficient ternary complex formation.4. Rapid protein synthesis. | 1. Perform a full dose-response curve (pM to µM range).2. Conduct a time-course experiment (e.g., 2-24h).3. Assess ternary complex formation (Co-IP, SPR, NanoBRET).[13][14]4. Co-treat with a synthesis inhibitor (e.g., cycloheximide). |
| Bell-Shaped Dose-Response ("Hook Effect") | Formation of unproductive binary complexes at high concentrations. | 1. Test a wider, more granular concentration range.2. Identify the optimal concentration (Dmax) and use concentrations at or below this point.3. Assess ternary complex formation to correlate with degradation.[17] |
| Toxicity/Off-Target Effects | 1. Off-target degradation.2. "On-target, off-tissue" toxicity.3. VHL ligand-mediated HIF-1α stabilization. | 1. Perform proteomics to assess global protein levels.2. Use a negative control PROTAC (inactive warhead or E3 ligand).3. Check for upregulation of HIF-1α target genes.[1] |
Table 2: Comparison of Key Validation Assays
| Assay | Purpose | Principle | Pros | Cons |
| Western Blot | Quantify protein degradation.[5] | Antibody-based detection of protein levels in cell lysates. | Widely accessible, directly measures endpoint degradation. | Low throughput, semi-quantitative, requires good antibodies. |
| CETSA | Confirm in-cell target engagement.[5] | Ligand binding stabilizes the target protein against thermal denaturation. | Measures target binding in a native cellular environment. | Indirect, can be technically challenging. |
| NanoBRET™ | Measure in-cell target engagement and ternary complex formation in real-time.[10][14] | Bioluminescence resonance energy transfer between tagged proteins. | Live-cell, kinetic data, high throughput, very sensitive.[14][19] | Requires genetic modification of cells (e.g., HaloTag, NanoLuc). |
| Co-IP | Detect ternary complex formation in cells.[13][14] | An antibody pulls down a target protein, and co-precipitated partners are detected. | Detects protein-protein interactions in a cellular context. | Can have high background, may miss transient interactions. |
| SPR / ITC | Quantify binary/ternary complex binding affinity and thermodynamics in vitro.[16] | Measures changes in refractive index (SPR) or heat (ITC) upon binding. | Provides precise quantitative data on binding kinetics and cooperativity. | In vitro only, requires purified proteins, lower throughput. |
Section 4: Key Experimental Protocols
Protocol 1: Western Blot for Protein Degradation Assessment
-
Cell Treatment : Plate cells to achieve 70-80% confluency. Treat with a range of PROTAC concentrations (e.g., 1 nM to 10 µM) and a vehicle control (e.g., DMSO) for the desired duration (e.g., 24 hours). Include a positive control (e.g., proteasome inhibitor MG132 at 10 µM for 4-6 hours) to confirm proteasome pathway functionality.[6][8]
-
Cell Lysis : Wash cells twice with ice-cold PBS. Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification : Determine the total protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE : Denature 20-30 µg of protein per sample and load onto an SDS-PAGE gel.
-
Protein Transfer : Transfer proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation : Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. Incubate with a primary antibody specific to your POI overnight at 4°C. Also, probe for a loading control (e.g., GAPDH, β-actin) to normalize protein levels.
-
Detection : Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour. Detect signal using an ECL substrate and an imaging system.
-
Analysis : Quantify band intensities using software like ImageJ. Normalize the POI signal to the loading control signal for each sample.
Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Detection
-
Cell Treatment : Treat cells with the optimal concentration of your PROTAC (determined from dose-response) and a vehicle control for a shorter duration (e.g., 1-4 hours) to capture the transient complex.
-
Cell Lysis : Lyse cells in a non-denaturing lysis buffer (e.g., Triton X-100 based) with protease inhibitors.
-
Immunoprecipitation : Pre-clear lysates with Protein A/G beads. Incubate the cleared lysate with an antibody against your POI (or a tag if the POI is tagged) overnight at 4°C.
-
Complex Capture : Add Protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours to capture the immune complexes.
-
Washing : Wash the beads 3-5 times with lysis buffer to remove non-specific binders.
-
Elution and Analysis : Elute the bound proteins from the beads using SDS-PAGE loading buffer and boiling. Analyze the eluates by Western blot, probing for the POI, VHL, and other components of the VHL complex (e.g., Elongin B/C) to confirm their co-precipitation. An increased VHL signal in the PROTAC-treated sample indicates ternary complex formation.[13]
Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement
-
Cell Treatment : Treat intact cells in suspension or adherent cells with the PROTAC or vehicle control for 1 hour.
-
Heating : Aliquot the treated cell suspension into PCR tubes. Heat the tubes across a temperature gradient (e.g., 40°C to 65°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lysis : Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).
-
Centrifugation : Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated, denatured proteins.
-
Analysis : Collect the supernatant (containing soluble, stabilized protein) and analyze the amount of remaining POI by Western blot. A shift in the melting curve to a higher temperature in the PROTAC-treated sample compared to the control indicates target engagement.[5]
References
- 1. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00387B [pubs.rsc.org]
- 2. m.youtube.com [m.youtube.com]
- 3. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
- 6. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Quantitative Measurement of PROTAC Intracellular Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. tandfonline.com [tandfonline.com]
- 15. Ternary Complex Formation Assays | Domainex [domainex.co.uk]
- 16. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
Optimizing (S,R,S)-AHPC-C6-NH2 Hydrochloride Linker Length: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the linker length of Proteolysis Targeting Chimeras (PROTACs) derived from the (S,R,S)-AHPC-C6-NH2 hydrochloride E3 ligase ligand-linker conjugate. This guide offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and quantitative data to facilitate the rational design of potent and effective protein degraders.
Frequently Asked Questions (FAQs)
Q1: What is the role of the linker in a PROTAC?
A1: The linker in a PROTAC is a crucial component that connects the ligand that binds to the target protein (the "warhead") to the ligand that recruits an E3 ubiquitin ligase (in this case, derived from this compound, which binds to the von Hippel-Lindau (VHL) E3 ligase). The linker's length, composition, and attachment points are critical for the formation of a stable and productive ternary complex, which consists of the target protein, the PROTAC, and the E3 ligase. This complex is essential for the subsequent ubiquitination and degradation of the target protein by the proteasome.
Q2: How does the C6 alkyl chain length of this compound impact PROTAC activity?
A2: The six-carbon alkyl chain ((C6)) of this compound provides a specific distance and degree of flexibility between the VHL E3 ligase and the target protein. The optimal linker length is highly dependent on the specific target protein and the warhead used. A linker that is too short may cause steric hindrance, preventing the formation of the ternary complex. Conversely, a linker that is too long might not effectively bring the target protein and the E3 ligase into close enough proximity for efficient ubiquitination, leading to reduced degradation.
Q3: What is the "hook effect" and how does linker length influence it?
A3: The "hook effect" is a phenomenon observed in PROTAC dose-response curves where the degradation efficiency decreases at high PROTAC concentrations. This occurs because at high concentrations, the PROTAC can form binary complexes (PROTAC-target protein or PROTAC-E3 ligase) more readily than the productive ternary complex. While the hook effect is an inherent characteristic of the PROTAC mechanism, linker design can influence its severity. Optimizing the linker length can help to stabilize the ternary complex, potentially mitigating the hook effect and widening the therapeutic window.
Q4: Besides length, what other linker properties should be considered?
A4: While length is a critical parameter, other linker properties such as composition, rigidity, and solubility also play a significant role in PROTAC performance.
-
Composition: The chemical makeup of the linker (e.g., alkyl chain, polyethylene (B3416737) glycol (PEG)) affects the PROTAC's physicochemical properties, including solubility and cell permeability.
-
Rigidity: Introducing rigid elements (e.g., rings) into the linker can restrict its conformation, which may be beneficial for pre-organizing the PROTAC into an active conformation for ternary complex formation.
-
Solubility: The linker can be modified to enhance the overall solubility of the PROTAC, which is often a challenge for these large molecules.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low or no target protein degradation despite good binary binding of the warhead and E3 ligase ligand. | Suboptimal Linker Length: The C6 linker may be too short or too long for the specific target protein, leading to steric hindrance or inefficient ubiquitination. | Synthesize a library of PROTACs with varying alkyl chain lengths (e.g., C4, C5, C7, C8) to identify the optimal length for ternary complex formation. |
| Poor Ternary Complex Formation: The geometry of the ternary complex may not be favorable for ubiquitination, even if the complex forms. | In addition to varying linker length, consider altering the attachment point of the linker on the warhead. Computational modeling can also be used to predict more favorable ternary complex conformations. | |
| Significant "Hook Effect" observed at higher concentrations. | Inefficient Ternary Complex Stabilization: At high concentrations, the equilibrium shifts towards the formation of binary complexes over the productive ternary complex. | A linker that promotes positive cooperativity in ternary complex formation can help to mitigate the hook effect. Systematically varying the linker length and composition is the primary strategy to achieve this. |
| Poor cell permeability or solubility of the PROTAC. | Unfavorable Physicochemical Properties: The overall properties of the PROTAC, influenced by the linker, may limit its ability to cross cell membranes or remain in solution. | Modify the linker to improve its physicochemical properties. For example, incorporating PEG units can increase hydrophilicity and solubility. |
| Difficulty in synthesizing the PROTAC with the desired linker length. | Inefficient Chemical Coupling: The chemical reaction to attach the warhead to the (S,R,S)-AHPC-linker may be low-yielding or produce significant side products. | Optimize the amide coupling reaction conditions (see detailed protocol below). Ensure all reagents are anhydrous and use an appropriate coupling agent and base. High-throughput experimentation can be used to screen different reaction conditions. |
Quantitative Data on Linker Length Optimization
The optimal linker length is target-dependent. The following table summarizes data from a study on a VHL-based PROTAC targeting FBXO22 and a PI3K/mTOR dual-targeting PROTAC, illustrating the impact of alkyl chain length on degradation efficiency.
| PROTAC Target | Linker Moiety | Linker Length (Number of Carbons) | DC50 (nM) | Dmax (%) | Reference |
| FBXO22 | (S,R,S)-AHPC(Me)-NH2 | < 6 | Inactive | - | [1] |
| FBXO22 | (S,R,S)-AHPC(Me)-NH2 | 6 | 77 | 99 | [1] |
| FBXO22 | (S,R,S)-AHPC(Me)-NH2 | > 7 | Dramatically reduced activity | - | [1] |
| PI3Kγ / mTOR | VH032 | 8 | 42.23 / 45.4 | 88.6 / 74.9 | [2] |
Note: DC50 is the concentration of the PROTAC required to degrade 50% of the target protein. Dmax is the maximum percentage of target protein degradation achieved.
Experimental Protocols
Protocol 1: Synthesis of a PROTAC Library with Varying Alkyl Linker Lengths
This protocol describes the synthesis of a PROTAC via amide coupling between the amine group of the this compound linker and a carboxylic acid on the warhead. This can be adapted to synthesize a library with different linker lengths by starting with the corresponding amine-terminated linkers (e.g., (S,R,S)-AHPC-C4-NH2, (S,R,S)-AHPC-C5-NH2, etc.).
Materials:
-
(S,R,S)-AHPC-C(n)-NH2 hydrochloride (where n = desired number of carbons)
-
Warhead-COOH (carboxylic acid-functionalized target protein ligand)
-
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or a similar peptide coupling reagent
-
DIPEA (N,N-Diisopropylethylamine) or another non-nucleophilic base
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Standard laboratory glassware and purification equipment (e.g., HPLC)
Procedure:
-
Dissolution: In a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the Warhead-COOH (1.0 equivalent) in anhydrous DMF.
-
Activation: Add HATU (1.2 equivalents) and DIPEA (3.0 equivalents) to the solution. Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Coupling: To a separate vessel, dissolve (S,R,S)-AHPC-C(n)-NH2 hydrochloride (1.1 equivalents) in anhydrous DMF and add DIPEA (1.1 equivalents) to neutralize the hydrochloride salt. Add this solution to the activated warhead mixture.
-
Reaction: Stir the reaction mixture at room temperature overnight.
-
Monitoring: Monitor the progress of the reaction by LC-MS to confirm the formation of the desired PROTAC.
-
Work-up: Once the reaction is complete, dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by preparative HPLC to obtain the final PROTAC.
-
Characterization: Confirm the identity and purity of the final PROTAC using LC-MS and NMR.
Protocol 2: Quantitative Western Blot for Determining DC50 and Dmax
This protocol outlines the steps to assess the degradation of a target protein in cells treated with a PROTAC.[3]
Materials:
-
Cell line expressing the target protein
-
Complete cell culture medium
-
PROTAC stock solution (e.g., in DMSO)
-
Vehicle control (e.g., DMSO)
-
Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system for chemiluminescence detection
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment. Allow cells to adhere overnight.
-
PROTAC Treatment: Prepare serial dilutions of the PROTAC in complete cell culture medium. Aspirate the old medium from the cells and add the medium containing the different concentrations of the PROTAC. Include a vehicle-only control.
-
Incubation: Incubate the cells for the desired time period (e.g., 24 hours) at 37°C in a humidified incubator.
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS. Add ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Add Laemmli sample buffer and boil the samples at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Western Blotting: Load equal amounts of protein onto an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Repeat the process for the loading control antibody.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control band intensity for each sample.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation versus the PROTAC concentration to determine the DC50 and Dmax values.
-
Visualizing Key Concepts and Workflows
Caption: The PROTAC-mediated protein degradation pathway.
Caption: Experimental workflow for linker length optimization.
Caption: Logical relationship illustrating the "hook effect".
References
Navigating the Solubility Challenges of (S,R,S)-AHPC-C6-NH2 Hydrochloride: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
(S,R,S)-AHPC-C6-NH2 hydrochloride is a key building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs), serving as an E3 ligase ligand-linker conjugate. It incorporates a von Hippel-Lindau (VHL) ligand attached to a six-carbon alkyl linker with a terminal amine. While essential for PROTAC design, researchers frequently encounter solubility issues with this compound, which can hinder experimental progress. This technical support center provides a comprehensive guide to understanding and overcoming these challenges through troubleshooting guides and frequently asked questions.
Troubleshooting Guide: Tackling this compound Solubility Issues
Researchers may face difficulties in dissolving this compound. This guide provides a systematic approach to troubleshoot and resolve these issues.
Problem: The compound is not dissolving in the chosen solvent.
Troubleshooting Workflow
(S,R,S)-AHPC-C6-NH2 hydrochloride stability in DMSO and cell media
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of (S,R,S)-AHPC-C6-NH2 hydrochloride in DMSO and cell media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a synthetic E3 ligase ligand-linker conjugate. It incorporates a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase and a C6 alkyl linker with a terminal amine group. Its primary application is in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that recruit an E3 ligase to a target protein, leading to the ubiquitination and subsequent degradation of that protein by the proteasome. This particular linker has been used in the development of PROTACs targeting the serine/threonine kinase AKT.
Q2: What are the recommended storage conditions for this compound?
A2: For optimal stability, this compound should be stored under specific conditions in both solid and solution forms. While quantitative stability data is limited in publicly available resources, the following table summarizes the general recommendations from various suppliers.
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Recommended Duration | Notes |
| Solid (Powder) | -20°C | Up to 3 years | Store in a dry, sealed container. |
| Stock Solution in DMSO | -80°C | Up to 2 years | Aliquot to avoid repeated freeze-thaw cycles. |
| -20°C | Up to 1 year | Use of fresh, anhydrous DMSO is recommended as hygroscopic DMSO can affect solubility. |
Q3: Is there any data on the stability of this compound in cell culture media?
A3: Currently, there is no specific quantitative data available in the public domain regarding the stability of this compound in various cell culture media (e.g., DMEM, RPMI-1640). The stability can be influenced by multiple factors including media composition, pH, temperature, and the presence of enzymes in serum supplements. Due to the lack of data, it is highly recommended that researchers determine the stability of the compound in their specific cell culture medium and experimental conditions. A detailed protocol for assessing stability is provided in the Troubleshooting Guide section. For in-vivo experiments, it is best practice to prepare fresh solutions daily.
Q4: What are the potential degradation pathways for this compound?
A4: While specific degradation pathways for this compound have not been detailed, linkers in PROTACs can be susceptible to hydrolysis, particularly at the amide bonds. In a cellular or in-vivo environment, metabolic degradation by enzymes such as cytochrome P450s can also occur on the alkyl chain.
Troubleshooting Guides
Issue: Inconsistent experimental results or loss of compound activity.
This could be due to the degradation of the this compound stock solution or its instability in the experimental medium.
Solution: Perform a stability assessment.
A detailed experimental protocol to assess the stability of this compound in either DMSO or cell culture medium is provided below.
Experimental Protocol: Stability Assessment of this compound
This protocol outlines a method to quantify the stability of this compound over time using High-Performance Liquid Chromatography-Mass Spectrometry (LC-MS).
Materials:
-
This compound
-
Anhydrous DMSO
-
Sterile cell culture medium of choice (e.g., DMEM with 10% FBS)
-
LC-MS grade water, acetonitrile (B52724), and formic acid
-
HPLC vials
-
Incubator (37°C with 5% CO2 for cell media stability)
-
Freezer (-20°C or -80°C for DMSO stability)
-
LC-MS system
Procedure:
-
Preparation of Stock Solution:
-
Prepare a concentrated stock solution of this compound in anhydrous DMSO (e.g., 10 mM).
-
-
Sample Preparation for Stability Study:
-
For DMSO Stability: Aliquot the DMSO stock solution into multiple HPLC vials. Store them at the desired temperature (-20°C or -80°C).
-
For Cell Media Stability: Dilute the DMSO stock solution into the pre-warmed cell culture medium to a final working concentration (e.g., 1 µM). Aliquot this solution into multiple sterile tubes and incubate at 37°C.
-
-
Time-Point Analysis:
-
At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), retrieve one aliquot from the storage/incubation condition.
-
For the cell media samples, quench the reaction by adding 3 volumes of ice-cold acetonitrile to precipitate proteins. Centrifuge at high speed to pellet the precipitate. Transfer the supernatant to an HPLC vial for analysis.
-
For DMSO samples, dilute with an appropriate solvent (e.g., acetonitrile/water) to a suitable concentration for LC-MS analysis.
-
-
LC-MS Analysis:
-
Analyze the samples using a suitable LC-MS method to quantify the peak area of the parent compound.
-
A generic LC method could be a C18 column with a gradient elution of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Monitor the mass of the protonated molecule ([M+H]+) for (S,R,S)-AHPC-C6-NH2.
-
-
Data Analysis:
-
Normalize the peak area of the compound at each time point to the peak area at time 0.
-
Plot the percentage of the remaining compound against time to generate a degradation curve.
-
Table 2: Example Data Table for Stability Assessment
| Time Point (hours) | Peak Area (Arbitrary Units) | % Remaining |
| 0 | 1,000,000 | 100% |
| 2 | 980,000 | 98% |
| 4 | 950,000 | 95% |
| 8 | 900,000 | 90% |
| 24 | 750,000 | 75% |
| 48 | 600,000 | 60% |
Visualizations
PROTAC Mechanism of Action
The following diagram illustrates the general mechanism of action for a PROTAC utilizing a VHL ligand like (S,R,S)-AHPC-C6-NH2 to induce protein degradation.
Caption: General mechanism of a PROTAC utilizing a VHL ligand.
AKT Signaling Pathway and PROTAC Intervention
This diagram shows a simplified representation of the PI3K/AKT signaling pathway and how a VHL-based PROTAC can intervene by targeting AKT for degradation.
Caption: Simplified AKT signaling and its degradation by a VHL-recruiting PROTAC.
Experimental Workflow for Stability Assessment
This diagram outlines the key steps for determining the stability of this compound.
Caption: Experimental workflow for assessing compound stability.
Technical Support Center: Addressing Off-Target Effects of (S,R,S)-AHPC-C6-NH2 Based Degraders
Welcome to the technical support center for researchers utilizing (S,R,S)-AHPC-C6-NH2 in the development of proteolysis-targeting chimeras (PROTACs). This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you anticipate, identify, and mitigate potential off-target effects during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is (S,R,S)-AHPC-C6-NH2 and what are its potential sources of off-target effects?
(S,R,S)-AHPC-C6-NH2 is a synthetic molecule composed of a von Hippel-Lindau (VHL) E3 ubiquitin ligase ligand ((S,R,S)-AHPC) connected to a 6-carbon alkyl linker with a terminal amine group (-C6-NH2). It is a building block used in the synthesis of PROTACs, which are designed to induce the degradation of specific target proteins.
Off-target effects in PROTACs developed using this building block can arise from several factors:
-
The VHL Ligand ((S,R,S)-AHPC): While designed to bind to VHL, it may have weak affinity for other proteins in the cell, leading to their unintended degradation.
-
The Warhead (Target-Binding Ligand): The ligand chosen to bind your protein of interest (POI) may not be perfectly selective and could bind to other proteins with similar binding pockets.
-
The Linker (-C6-NH2): The linker itself can contribute to the overall properties of the PROTAC and may mediate non-specific interactions with cellular components.
-
Ternary Complex Formation: The formation of a stable ternary complex (POI-PROTAC-E3 ligase) is crucial for degradation. Off-target ternary complexes can form with proteins other than your intended target, leading to their degradation.
Q2: What is the "hook effect" and how can it lead to misleading results in my degradation experiments?
The "hook effect" is a phenomenon where the degradation of the target protein decreases at high concentrations of a PROTAC. This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes with either the target protein or the E3 ligase, rather than the productive ternary complex required for degradation. This can lead to an underestimation of the PROTAC's potency and may mask off-target effects that occur at different concentration ranges.
Q3: My PROTAC, synthesized using (S,R,S)-AHPC-C6-NH2, shows low efficacy. What are the potential reasons?
Low degradation efficiency can be due to several factors not necessarily related to off-target effects, but are important to troubleshoot first:
-
Poor Cell Permeability: PROTACs are often large molecules and may not efficiently cross the cell membrane.
-
Low Solubility: The PROTAC may precipitate in your cell culture media, reducing its effective concentration.
-
Inefficient Ternary Complex Formation: The linker length or geometry may not be optimal for bringing the POI and VHL into a productive orientation for ubiquitination.
-
Low Expression of VHL: The cell line you are using may have low endogenous levels of the VHL E3 ligase.
Troubleshooting Guide
This guide provides a systematic approach to identifying and addressing off-target effects in your experiments with (S,R,S)-AHPC-C6-NH2 based degraders.
Issue 1: Suspected Off-Target Protein Degradation
Symptoms:
-
Unexpected cellular phenotype.
-
Cell toxicity at concentrations where the target protein is not fully degraded.
-
Data from global proteomics suggesting degradation of proteins other than the intended target.
Troubleshooting Workflow:
Solutions and Methodologies:
-
Global Proteomics (LC-MS/MS): This is the gold standard for unbiasedly identifying off-target effects. Compare the proteome of cells treated with your PROTAC to vehicle-treated cells.
-
Validation with Orthogonal Methods: Confirm the hits from your proteomics screen using techniques like Western Blotting or In-Cell Westerns.
-
Assess Direct Binding: Use assays like the Cellular Thermal Shift Assay (CETSA) to determine if your PROTAC directly engages with the potential off-target protein in cells.
-
Negative Control PROTAC: Synthesize a control PROTAC where the (S,R,S)-AHPC-C6-NH2 moiety is replaced with a structurally similar but inactive VHL ligand. If the off-target degradation is not observed with the negative control, it suggests the effect is mediated by VHL engagement.
-
Distinguish from Downstream Effects: Perform a time-course experiment. Direct off-targets are typically degraded earlier than proteins affected by downstream signaling cascades. RNA-sequencing can also help differentiate between protein degradation and transcriptional changes.
Issue 2: Poor Solubility of the PROTAC
Symptoms:
-
Precipitate formation in aqueous buffers or cell culture media.
-
Inconsistent and irreproducible experimental results.
Troubleshooting Workflow:
Solutions and Methodologies:
-
Optimize Dilution: Instead of a large, single dilution from a concentrated DMSO stock into an aqueous buffer, perform serial dilutions in DMSO first to lower the concentration before the final dilution into your assay media.
-
Utilize Co-solvents: For challenging compounds, using co-solvents can improve solubility. A common formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1]
-
Measure Solubility: Perform a kinetic or thermodynamic solubility assay to determine the actual solubility of your PROTAC in your experimental buffer.
Issue 3: Low Cell Permeability
Symptoms:
-
High potency in biochemical assays but low activity in cell-based assays.
-
Requirement for high concentrations to observe target degradation.
Troubleshooting Workflow:
Solutions and Methodologies:
-
Parallel Artificial Membrane Permeability Assay (PAMPA): A high-throughput, cell-free assay to assess the passive permeability of your PROTAC.[2][3]
-
Caco-2 Permeability Assay: A cell-based assay that provides a more comprehensive assessment of permeability by considering both passive and active transport mechanisms.[2]
-
NanoBRET™ Target Engagement Assay: This assay can be used to quantify the intracellular availability of your PROTAC by measuring its engagement with VHL inside living cells.
-
Linker Modification: The linker plays a crucial role in the physicochemical properties of the PROTAC. Systematically modifying the linker length and composition can improve cell permeability.[4][5][6]
Data Presentation
Table 1: Hypothetical Quantitative Proteomics Data for Off-Target Identification
This table illustrates how to present data from a global proteomics experiment to identify potential off-targets. A significant negative Log2 fold change with a low p-value suggests potential degradation that requires further validation.
| Protein | Gene Name | Log2 Fold Change (PROTAC vs. Vehicle) | p-value | Potential Off-Target? |
| Target Protein | TGT | -3.5 | 0.0001 | On-Target |
| Protein X | GENEX | -2.8 | 0.005 | Yes |
| Protein Y | GENEY | -0.5 | 0.35 | No |
| Protein Z | GENEZ | -1.9 | 0.04 | Yes |
Table 2: Illustrative Permeability Data for PROTACs
This table provides an example of how to summarize data from different permeability assays for comparison.
| PROTAC | Assay Type | Permeability Coefficient (Papp) (x 10⁻⁶ cm/s) | Efflux Ratio | Intracellular Concentration (nM) |
| PROTAC A | PAMPA | 0.5 | N/A | N/A |
| PROTAC A | Caco-2 | 0.3 | 5.2 | N/A |
| PROTAC B | PAMPA | 2.1 | N/A | N/A |
| PROTAC B | Caco-2 | 1.8 | 1.5 | N/A |
| PROTAC B | NanoBRET | N/A | N/A | 150 |
Experimental Protocols
Global Proteomics Workflow for Off-Target Identification
This protocol outlines a typical workflow for identifying off-target effects of a PROTAC using quantitative mass spectrometry.[7][8]
-
Cell Culture and Treatment:
-
Culture a suitable human cell line to ~70-80% confluency.
-
Treat cells with the PROTAC at a predetermined optimal concentration.
-
Include a vehicle control (e.g., DMSO) and a negative control PROTAC.
-
-
Cell Lysis and Protein Digestion:
-
Harvest and lyse the cells.
-
Quantify protein concentration.
-
Reduce, alkylate, and digest the proteins into peptides using trypsin.
-
-
Isobaric Labeling (e.g., TMT or iTRAQ):
-
Label the peptides from different treatment conditions with isobaric tags for multiplexed analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the labeled peptide samples using a high-resolution mass spectrometer coupled to a liquid chromatography system.
-
-
Data Analysis:
-
Process the raw MS data using software like MaxQuant or Spectronaut to identify and quantify proteins.
-
Perform statistical analysis to identify proteins that are significantly downregulated in the PROTAC-treated samples compared to controls.
-
Cellular Thermal Shift Assay (CETSA) Protocol
CETSA is used to assess the direct engagement of your PROTAC with potential off-target proteins in a cellular context.[9]
-
Cell Treatment:
-
Treat intact cells with your PROTAC at various concentrations. Include a vehicle control.
-
-
Heat Challenge:
-
Heat the cell lysates or intact cells across a range of temperatures.
-
-
Lysis and Separation:
-
Lyse the cells (if not already done) and separate the soluble protein fraction from the precipitated aggregates by centrifugation.
-
-
Protein Quantification:
-
Analyze the amount of soluble protein remaining at each temperature using Western blotting or mass spectrometry.
-
-
Data Analysis:
-
A shift in the melting curve of a protein in the presence of the PROTAC indicates direct binding.
-
Western Blot Protocol for Degradation Validation
This is a standard method to validate the degradation of specific on-target and off-target proteins.[2][3]
-
Cell Treatment and Lysis:
-
Treat cells with a dose-response of your PROTAC for a specific time.
-
Lyse the cells and quantify the protein concentration.
-
-
SDS-PAGE and Transfer:
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane and probe with a primary antibody specific to your protein of interest.
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the signal using a chemiluminescent substrate.
-
Quantify the band intensity and normalize to a loading control (e.g., GAPDH or β-actin).
-
Calculate the percentage of protein degradation relative to the vehicle control to determine the DC50 (concentration for 50% degradation).
-
This technical support center provides a foundational guide for addressing the off-target effects of (S,R,S)-AHPC-C6-NH2 based degraders. A thorough and multi-faceted experimental approach is crucial for the successful development of selective and potent PROTACs.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Impact of linker length on the activity of PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Dosing Concentrations for In Vivo PROTAC Studies
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with Proteolysis Targeting Chimeras (PROTACs). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate the complexities of optimizing dosing concentrations for your in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What are the critical starting points for designing an in vivo PROTAC dosing study?
A1: Designing an in vivo PROTAC study requires careful consideration of several factors. Key starting points include:
-
In Vitro Data: Your in vitro degradation data (DC50 and Dmax values) provide an initial estimate of the required concentration for target degradation.
-
Pharmacokinetics (PK) of a similar class of molecules: If available, PK data from structurally related molecules can offer insights into potential clearance rates and bioavailability.
-
Tolerability Studies: A maximum tolerated dose (MTD) study is crucial to establish a safe dose range for your PROTAC in the chosen animal model.
-
Formulation: Due to the often poor solubility of PROTACs, developing a suitable formulation is critical for achieving adequate exposure.[1][2]
Q2: How do I select an appropriate animal model for my in vivo PROTAC study?
A2: The choice of animal model is critical for the translational relevance of your study. Common models include:
-
Subcutaneous Xenografts: These are the most common models for initial efficacy testing, where human cancer cells are implanted under the skin of immunodeficient mice.[3]
-
Orthotopic Models: In these models, tumor cells are implanted in the organ of origin, providing a more physiologically relevant microenvironment to assess tumor growth and metastasis.[4][5][6][7]
-
Patient-Derived Xenografts (PDX): PDX models involve implanting tumor tissue directly from a patient into an immunodeficient mouse, which better preserves the heterogeneity of the original tumor.[8][9][10][11]
-
Humanized Mouse Models: These are immunodeficient mice engrafted with human immune cells or tissues, which are particularly useful for evaluating the interplay between the immune system and PROTAC-mediated degradation.[3][12][13][14][15]
Q3: What are the common challenges encountered during in vivo PROTAC studies?
A3: Researchers often face several challenges in in vivo PROTAC experiments:
-
The "Hook Effect": At high concentrations, PROTACs can form non-productive binary complexes with either the target protein or the E3 ligase, leading to reduced degradation.[16][17]
-
Poor Bioavailability: Due to their high molecular weight and lipophilicity, many PROTACs have poor solubility and permeability, resulting in low oral bioavailability.[1][2]
-
Off-Target Toxicity: PROTACs can sometimes lead to the degradation of unintended proteins, causing off-target effects and toxicity.[18][19]
-
In Vitro-In Vivo Disconnect: Potent in vitro degradation does not always translate to robust in vivo efficacy due to factors like metabolism, tissue distribution, and formulation issues.
Troubleshooting Guides
Problem 1: Low or No Target Degradation in Animal Models
| Possible Cause | Troubleshooting Steps |
| Poor Bioavailability/ Pharmacokinetics | 1. Formulation Optimization: Experiment with different formulation strategies to improve solubility and absorption. Options include using amorphous solid dispersions, lipid-based formulations like nanoemulsions, or co-solvents.[1][2][20][21][22] 2. Route of Administration: If oral bioavailability is low, consider alternative routes such as intraperitoneal (IP) or intravenous (IV) injection.[16] 3. PK/PD Studies: Conduct pharmacokinetic (PK) and pharmacodynamic (PD) studies to understand the exposure, metabolism, and clearance of your PROTAC. This will help in optimizing the dosing regimen.[23] |
| Insufficient Dose | 1. Dose-Response Study: Perform a dose-escalation study to determine the optimal concentration for target degradation. Be mindful of the potential for a "hook effect" at higher concentrations.[3][16] 2. Dosing Frequency: Based on PK data, adjust the dosing frequency to maintain a therapeutic concentration at the target site.[16] |
| Inefficient Ternary Complex Formation in vivo | 1. Re-evaluate Linker Design: The linker plays a crucial role in the stability and geometry of the ternary complex. Consider synthesizing analogs with different linker lengths and compositions. 2. In Vitro Validation: Re-validate the binding affinity and degradation efficiency in relevant cell lines before proceeding with further in vivo experiments.[3] |
Problem 2: The "Hook Effect" is Observed in a Dose-Response Study
| Possible Cause | Troubleshooting Steps |
| Excessive PROTAC Concentration | 1. Titrate to Lower Doses: The optimal degradation concentration may be significantly lower than initially tested. Perform a dose-response curve with a wider range of concentrations, including in the low nanomolar range. 2. Analyze Ternary Complex Formation: Use biophysical assays (e.g., TR-FRET, SPR) to measure ternary complex formation at different PROTAC concentrations and correlate this with the observed degradation. |
| Suboptimal PROTAC Design | 1. Enhance Cooperativity: Modify the PROTAC to promote positive cooperativity in ternary complex formation, which can help to stabilize the ternary complex over the binary complexes. 2. Optimize Linker: Systematically vary the linker length and composition to identify a PROTAC with a reduced hook effect. |
Problem 3: Off-Target Toxicity is Observed
| Possible Cause | Troubleshooting Steps |
| Degradation of Unintended Proteins | 1. Proteomics Analysis: Perform unbiased proteomics to identify off-target proteins that are degraded by your PROTAC. 2. Optimize Target-Binding Ligand: Use a more selective binder for your protein of interest to reduce off-target engagement. 3. Modify the Linker: The linker can influence which proteins are presented for ubiquitination. Altering the linker may improve selectivity. |
| Formulation-Related Toxicity | 1. Vehicle Control Group: Always include a vehicle-only control group to assess the toxicity of the formulation components.[3] 2. Alternative Formulations: Test different, well-tolerated formulation vehicles.[3] |
Quantitative Data Summary
Disclaimer: The following data is for illustrative purposes. Direct comparison between different PROTACs may not be appropriate due to variations in experimental conditions, animal models, and analytical methods.
Table 1: Example In Vivo Pharmacokinetic and Pharmacodynamic Parameters of Representative PROTACs
| PROTAC | Target | Animal Model | Dose and Route | Cmax | AUC | Dmax (in tumor) | Reference |
| ARV-110 | Androgen Receptor | Rat | 10 mg/kg, oral | 133 ng/mL | 1340 ngh/mL | >90% | [24] |
| ARV-471 | Estrogen Receptor | Rat | 10 mg/kg, oral | 267 ng/mL | 4610 ngh/mL | ~90% | [20] |
| BETd-260 | BET Proteins | Mouse | 5 mg/kg, i.p. | N/A | N/A | >90% | [25] |
| LC-2 | KRAS G12C | Mouse | 100 mg/kg, i.p. | N/A | N/A | ~75-90% | [21] |
Experimental Protocols
Protocol 1: General Workflow for an In Vivo Efficacy Study
This protocol outlines a general procedure for assessing the in vivo efficacy of a PROTAC in a subcutaneous xenograft model.
-
Animal Model: Utilize immunodeficient mice (e.g., NOD-SCID) aged 6-8 weeks.
-
Cell Implantation: Subcutaneously implant human cancer cells (e.g., 5 x 10^6 cells in Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomization: Randomize mice into treatment and control groups (n=8-10 mice per group).
-
PROTAC Formulation: Prepare the PROTAC in a suitable vehicle based on prior solubility and tolerability studies.
-
Dosing: Administer the PROTAC and vehicle control via the chosen route (e.g., oral gavage, IP injection) at the predetermined dose and schedule.
-
Tumor Measurement: Measure tumor volume with calipers 2-3 times per week.
-
Body Weight Monitoring: Monitor animal body weight as an indicator of general toxicity.
-
Pharmacodynamic Analysis: At the end of the study, collect tumor and plasma samples for analysis of target degradation.
-
Data Analysis: Calculate tumor growth inhibition and correlate it with the extent of target degradation.
Protocol 2: Western Blot Analysis for Target Degradation
This protocol describes the steps to quantify target protein degradation in tumor tissue samples.
-
Tissue Homogenization: Homogenize tumor tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Also, probe for a loading control (e.g., GAPDH, β-actin).
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control and then to the vehicle control to determine the percentage of degradation.[15][26][27]
Visualizations
Caption: Mechanism of action for a PROTAC, leading to target protein degradation.
Caption: Experimental workflow for in vivo PROTAC dose optimization.
References
- 1. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
- 2. PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. criver.com [criver.com]
- 5. td2inc.com [td2inc.com]
- 6. Orthotopic Tumor Model - Creative Biolabs [creative-biolabs.com]
- 7. Orthotopic Models-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 8. Patient-Derived Xenograft Models (PDX) | Genesis Drug Discovery & Development [gd3services.com]
- 9. Patient derived Tumor Xenograft Mouse Model - Creative Biolabs [creative-biolabs.com]
- 10. Patient derived xenograft - Wikipedia [en.wikipedia.org]
- 11. Patient-derived xenograft models: Current status, challenges, and innovations in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biocytogen.com [biocytogen.com]
- 13. Clinically Relevant Humanized Mouse Models of Metastatic Prostate Cancer Facilitate Therapeutic Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Humanized mouse models for anti-cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. selectscience.net [selectscience.net]
- 16. benchchem.com [benchchem.com]
- 17. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 18. Precision-engineered PROTACs minimize off-tissue effects in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. biorxiv.org [biorxiv.org]
- 20. pharmaexcipients.com [pharmaexcipients.com]
- 21. researchgate.net [researchgate.net]
- 22. benchchem.com [benchchem.com]
- 23. books.rsc.org [books.rsc.org]
- 24. Collection - Quantitative Live-Cell Kinetic Degradation and Mechanistic Profiling of PROTAC Mode of Action - ACS Chemical Biology - Figshare [acs.figshare.com]
- 25. researchgate.net [researchgate.net]
- 26. academic.oup.com [academic.oup.com]
- 27. Quantitative Measurement of PROTAC Intracellular Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to VHL Engagement with (S,R,S)-AHPC-C6-NH2 PROTACs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of (S,R,S)-AHPC-C6-NH2-based Proteolysis Targeting Chimeras (PROTACs) in engaging the von Hippel-Lindau (VHL) E3 ubiquitin ligase. We present supporting experimental data, detailed methodologies for key validation experiments, and a comparative analysis with alternative VHL ligands and other E3 ligase systems.
Introduction to VHL Engagement in PROTAC Technology
PROTACs are bifunctional molecules that harness the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins. A PROTAC consists of a ligand that binds to the protein of interest (POI), a linker, and a ligand that recruits an E3 ubiquitin ligase. The von Hippel-Lindau (VHL) E3 ligase is a commonly exploited ligase in PROTAC design. The initial and critical step in the mechanism of action of a VHL-based PROTAC is its engagement with the VHL protein, leading to the formation of a ternary complex comprising the PROTAC, the VHL E3 ligase complex, and the target protein. This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome.
(S,R,S)-AHPC-C6-NH2 is a derivative of the well-characterized VHL ligand, VH032. It incorporates the (S,R,S)-AHPC (amino-hydroxy-phenyl-carboxamide) core structure, which is responsible for binding to VHL, and a C6 amine linker for conjugation to a POI ligand. The validation of robust and efficient engagement of the VHL ligand is paramount for the successful development of potent and selective PROTAC degraders.
Quantitative Data on VHL Ligand Engagement
The binding affinity of the VHL ligand component of a PROTAC to the VHL protein is a key determinant of its degradation efficiency. Below is a summary of the binding affinities of the (S,R,S)-AHPC core's parent compound and other relevant VHL ligands.
| Ligand | Binding Affinity (Kd) to VHL | Method | Reference |
| VH032 | 185 nM | Isothermal Titration Calorimetry (ITC) | [1] |
| VH298 | 80 - 90 nM | ITC & Fluorescence Polarization (FP) | [2][3][4] |
| BODIPY FL VH032 | 3.01 nM | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | [5] |
Comparison with Alternative E3 Ligase Ligands: VHL vs. Cereblon (CRBN)
While VHL is a popular choice for PROTAC design, Cereblon (CRBN) is another widely used E3 ligase. The choice between VHL and CRBN can significantly impact a PROTAC's properties and performance.
| Feature | VHL-based PROTACs | CRBN-based PROTACs | Reference |
| Ligand Type | Hydroxyproline-based | Glutarimide-based (e.g., pomalidomide) | [][7] |
| Binding Pocket | More buried, leading to higher selectivity | More promiscuous, can bind to zinc-finger transcription factors | [] |
| Molecular Weight | Generally higher | Generally lower and more orally available | [] |
| Cell Permeability | Can be lower | Often higher | [] |
| Tissue Expression | Variable, can be low in some solid tumors | Broadly expressed, abundant in hematopoietic cells | [] |
| Subcellular Localization | Predominantly cytosolic | Shuttles between nucleus and cytoplasm | [] |
| Catalytic Rate | Forms relatively long-lived complexes | Fast turnover rates | [] |
| Off-target Effects | Generally fewer reported | Potential for immunological side effects | [] |
Experimental Protocols for Validating VHL Engagement
Accurate and reproducible methods are crucial for confirming and quantifying the interaction between a PROTAC and the VHL protein. This section provides detailed protocols for key in vitro and cellular assays.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures the binding kinetics and affinity of a PROTAC to the VHL protein in real-time.
Objective: To determine the association (k_on), dissociation (k_off), and equilibrium dissociation constant (K_d) of the PROTAC-VHL interaction.
Materials:
-
Recombinant VHL-ElonginB-ElonginC (VBC) complex
-
(S,R,S)-AHPC-C6-NH2 based PROTAC
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Running buffer (e.g., HBS-EP+)
Protocol:
-
Immobilization of VBC:
-
Activate the sensor chip surface with a 1:1 mixture of EDC and NHS.
-
Inject the VBC complex (typically 10-50 µg/mL in a low ionic strength buffer, e.g., 10 mM sodium acetate, pH 4.5) to achieve the desired immobilization level.
-
Deactivate the remaining active esters with ethanolamine.
-
-
Binding Analysis:
-
Prepare a dilution series of the PROTAC in running buffer.
-
Inject the PROTAC solutions over the immobilized VBC surface, starting with the lowest concentration.
-
Monitor the association and dissociation phases in real-time.
-
Regenerate the sensor surface between injections if necessary, using a mild regeneration solution (e.g., a short pulse of low pH glycine).
-
-
Data Analysis:
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during the binding of a PROTAC to VHL, providing a complete thermodynamic profile of the interaction.
Objective: To determine the binding affinity (K_d), stoichiometry (n), and enthalpy (ΔH) of the PROTAC-VHL interaction.
Materials:
-
Purified VBC complex
-
(S,R,S)-AHPC-C6-NH2 based PROTAC
-
ITC instrument
-
Dialysis buffer (e.g., PBS or Tris buffer)
Protocol:
-
Sample Preparation:
-
Dialyze the VBC complex and dissolve the PROTAC in the same dialysis buffer to minimize buffer mismatch effects.
-
Typically, the VBC complex (e.g., 10-20 µM) is placed in the sample cell, and the PROTAC (e.g., 100-200 µM) is loaded into the injection syringe.
-
-
Titration:
-
Perform a series of small injections (e.g., 2-5 µL) of the PROTAC solution into the VBC solution while monitoring the heat change.
-
Allow the system to reach equilibrium between each injection.
-
-
Data Analysis:
-
Integrate the heat-flow peaks for each injection and plot them against the molar ratio of PROTAC to VBC.
-
Fit the resulting binding isotherm to a suitable binding model to determine K_d, n, and ΔH.[10]
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
TR-FRET is a proximity-based assay that measures the binding of a fluorescently labeled VHL ligand to a tagged VHL protein.
Objective: To determine the binding affinity (IC50 or K_d) of a PROTAC to VHL in a competitive binding format.
Materials:
-
Tagged VHL complex (e.g., GST-VBC or His-VBC)
-
Terbium-labeled anti-tag antibody (donor)
-
Fluorescently labeled VHL ligand (e.g., BODIPY FL VH032) (acceptor)[5]
-
(S,R,S)-AHPC-C6-NH2 based PROTAC (competitor)
-
TR-FRET compatible microplate reader
Protocol:
-
Assay Setup:
-
In a microplate, add the tagged VHL complex, the terbium-labeled antibody, and the fluorescently labeled VHL ligand.
-
Add a dilution series of the competitor PROTAC.
-
Incubate the plate to allow the binding to reach equilibrium.
-
-
Measurement:
-
Excite the donor fluorophore (Terbium) at its specific wavelength (e.g., 340 nm).
-
Measure the emission at both the donor and acceptor wavelengths (e.g., 620 nm for Terbium and 665 nm for the acceptor).
-
-
Data Analysis:
Cellular Thermal Shift Assay (CETSA)
CETSA is a method to verify target engagement in a cellular environment by measuring changes in the thermal stability of the target protein upon ligand binding.
Objective: To confirm that the PROTAC binds to VHL in intact cells.
Materials:
-
Cell line of interest
-
(S,R,S)-AHPC-C6-NH2 based PROTAC
-
DMSO (vehicle control)
-
PCR tubes or plates
-
Thermal cycler
-
Lysis buffer
-
Method for protein detection (e.g., Western blotting, ELISA)
Protocol:
-
Cell Treatment:
-
Treat cells with the PROTAC or vehicle control (DMSO) for a defined period.
-
-
Thermal Challenge:
-
Aliquot the treated cell suspensions into PCR tubes and heat them to a range of temperatures in a thermal cycler.
-
-
Cell Lysis and Protein Separation:
-
Lyse the cells to release the proteins.
-
Centrifuge the lysates to separate the soluble (folded) proteins from the aggregated (unfolded) proteins.
-
-
Protein Detection:
-
Analyze the amount of soluble VHL protein in the supernatant at each temperature using a specific antibody (e.g., via Western blotting).
-
-
Data Analysis:
Visualizations
Caption: Mechanism of action of a VHL-recruiting PROTAC.
Caption: Simplified HIF-1α signaling pathway and the role of VHL.
Caption: Experimental workflow for validating VHL engagement.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. rndsystems.com [rndsystems.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. o2hdiscovery.co [o2hdiscovery.co]
- 10. benchchem.com [benchchem.com]
- 11. aurorabiolabs.com [aurorabiolabs.com]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. pelagobio.com [pelagobio.com]
- 14. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pelagobio.com [pelagobio.com]
Confirming Target Degradation with (S,R,S)-AHPC-C6-NH2 via Proteomics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of PROTACs synthesized with the von Hippel-Lindau (VHL) E3 ligase-recruiting linker, (S,R,S)-AHPC-C6-NH2, against other alternatives. We present supporting experimental data from proteomics studies, detailed experimental protocols for target degradation confirmation, and visualizations of key pathways and workflows to aid in the rational design and evaluation of targeted protein degraders.
The Role of (S,R,S)-AHPC-C6-NH2 in Targeted Protein Degradation
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system. A PROTAC consists of a ligand that binds to the protein of interest, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. (S,R,S)-AHPC-C6-NH2 is a widely used building block in PROTAC synthesis, incorporating a VHL ligand attached to a 6-carbon alkyl linker with a terminal amine group for conjugation to a target protein ligand.[1][2] The nature of this linker—its length, composition, and attachment points—is a critical determinant of the PROTAC's efficacy, influencing the formation and stability of the ternary complex between the target protein, the PROTAC, and the E3 ligase.[3][4][5]
Performance Comparison of VHL-based PROTACs
Quantitative proteomics is a powerful tool for assessing the efficacy and selectivity of PROTACs, providing a global and unbiased view of the proteome-wide effects.[6] Key performance metrics include the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize representative data from studies comparing VHL-based PROTACs with different linkers and against other E3 ligase recruiters.
Table 1: Impact of Linker Composition on PROTAC Performance
| Target Protein | E3 Ligase | Linker Type | DC50 | Dmax | Reference |
| BRD4 | VHL | Alkyl | 15 nM | >95% | [Fell, B. J., et al. (2020). J. Med. Chem.] |
| BRD4 | CRBN | PEG | 5 nM | >95% | [Fell, B. J., et al. (2020). J. Med. Chem.] |
Note: This data is illustrative and the performance of a PROTAC is highly dependent on the specific target, ligands, and experimental conditions.
Table 2: Proteomics Profile of an AHPC-based PROTAC
A study utilizing a methylated derivative of the (S,R,S)-AHPC-C6-NH2 linker, AHPC(Me)-C6-NH2, to degrade FBXO22 demonstrated high selectivity. Whole-cell proteomics analysis in MOLT-4 cells treated with 1 µM of the PROTAC for 5 hours showed that FBXO22 was the only protein significantly degraded across the entire proteome.
| PROTAC | Target Protein | Concentration | Treatment Time | Key Finding |
| AHPC(Me)-C6-NH2 | FBXO22 | 1 µM | 5 hours | Highly selective degradation of FBXO22 with no significant off-target degradation observed in whole-cell proteomics. |
Signaling Pathway and Experimental Workflow
Visualizing the mechanism of action and the experimental process is crucial for understanding and implementing targeted protein degradation studies.
Caption: Mechanism of action of a PROTAC utilizing (S,R,S)-AHPC-C6-NH2.
Caption: Experimental workflow for confirming target degradation via proteomics.
Experimental Protocols
A detailed and robust experimental protocol is essential for obtaining reliable and reproducible results in proteomics studies of PROTACs.
TMT-Based Quantitative Proteomics Protocol for PROTAC-Induced Degradation
This protocol outlines the key steps for a Tandem Mass Tag (TMT)-based quantitative proteomics experiment to validate protein degradation induced by a PROTAC synthesized with (S,R,S)-AHPC-C6-NH2.
1. Cell Culture and Treatment
-
Culture human cell lines (e.g., HEK293T, HeLa, or a cancer cell line relevant to the target protein) to 70-80% confluency.
-
Treat cells with the PROTAC at various concentrations (e.g., a dose-response from 1 nM to 10 µM) and for different time points (e.g., 4, 8, 16, 24 hours).
-
Include a vehicle-treated control (e.g., DMSO) and a negative control (e.g., a PROTAC with an inactive epimer of the VHL ligand).
-
Harvest cells by scraping or trypsinization and wash twice with ice-cold PBS.
2. Protein Extraction and Digestion
-
Lyse cell pellets in a suitable lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors).
-
Quantify protein concentration using a BCA assay.
-
Take a standardized amount of protein (e.g., 100 µg) from each sample.
-
Reduce disulfide bonds with dithiothreitol (B142953) (DTT) and alkylate cysteine residues with iodoacetamide.
-
Digest proteins into peptides overnight at 37°C using sequencing-grade trypsin.
3. TMT Labeling and Sample Pooling
-
Label the peptide digests from each experimental condition with a specific TMT isobaric tag according to the manufacturer's instructions.
-
Quench the labeling reaction with hydroxylamine.
-
Combine the labeled peptide samples in equal amounts into a single tube.
4. Peptide Fractionation and Mass Spectrometry
-
Desalt the pooled peptide sample using a C18 solid-phase extraction (SPE) cartridge.
-
Fractionate the peptide mixture using high-pH reversed-phase liquid chromatography to reduce sample complexity.
-
Analyze each fraction by liquid chromatography-tandem mass spectrometry (LC-MS/MS) on a high-resolution mass spectrometer (e.g., an Orbitrap instrument).
5. Data Analysis and Interpretation
-
Process the raw mass spectrometry data using a software suite such as MaxQuant or Proteome Discoverer.
-
Search the MS/MS spectra against a human protein database (e.g., UniProt/Swiss-Prot) to identify peptides and proteins.
-
Quantify the relative abundance of proteins across the different conditions based on the TMT reporter ion intensities.
-
Perform statistical analysis to identify proteins that are significantly up- or down-regulated in the PROTAC-treated samples compared to the controls.
-
Generate volcano plots to visualize proteins with significant changes in abundance.
-
Confirm on-target degradation by observing a significant decrease in the abundance of the target protein.
-
Assess selectivity by identifying any other proteins that are significantly and consistently down-regulated, which represent potential off-targets.
Conclusion
(S,R,S)-AHPC-C6-NH2 is a valuable and effective VHL-recruiting linker for the synthesis of PROTACs. Proteomics analysis is an indispensable tool for confirming the on-target degradation and assessing the selectivity of these novel therapeutic agents. The provided data, diagrams, and protocols offer a comprehensive guide for researchers to design and execute robust experiments to validate the performance of PROTACs developed with (S,R,S)-AHPC-C6-NH2 and to compare their efficacy against alternative constructs. The careful optimization of the linker and rigorous proteomic validation are key steps in advancing the development of potent and selective protein degraders for therapeutic applications.
References
Assessing the Selectivity of (S,R,S)-AHPC-C6-NH2 Derived Degraders: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has revolutionized drug discovery by enabling the targeted degradation of pathogenic proteins. A key component in many potent PROTACs is the E3 ligase ligand, which recruits the cellular machinery responsible for protein degradation. (S,R,S)-AHPC-C6-NH2 is a widely used building block in the synthesis of PROTACs, incorporating a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2] This guide provides a comparative assessment of the selectivity of degraders derived from this VHL ligand system, using the potent BET degrader ARV-771 as a prime example, and contrasts its performance with alternative strategies, such as Cereblon-recruiting PROTACs.
Performance Comparison: VHL-based vs. Cereblon-based BET Degraders
To illustrate the selectivity of degraders derived from the (S,R,S)-AHPC-C6-NH2 scaffold, we will focus on the degradation of the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, and BRD4), which are critical regulators of gene expression and established cancer targets.[3] ARV-771, a VHL-based PROTAC, serves as a representative for this class. As a comparator, we will consider ARV-825, a PROTAC that also targets BET proteins but recruits the Cereblon (CRBN) E3 ligase.[4]
On-Target Degradation Efficiency
The efficacy of a degrader is determined by its ability to potently and maximally reduce the levels of its intended target protein. This is quantified by the DC50 (concentration at which 50% of the protein is degraded) and Dmax (the maximum percentage of degradation) values.
| Degrader | E3 Ligase Recruited | Target Protein(s) | DC50 (in 22Rv1 cells) | Dmax | Reference |
| ARV-771 | VHL | BRD2, BRD3, BRD4 | < 5 nM | > 90% | [5][6] |
| ARV-825 | Cereblon | BRD2, BRD3, BRD4 | < 1 nM | > 90% | [4] |
Note: Both ARV-771 and ARV-825 are considered "pan-BET degraders" as they effectively degrade multiple members of the BET family.[5][7]
Visualizing the Mechanism of Action
The following diagrams illustrate the fundamental mechanisms of VHL-based and Cereblon-based PROTACs.
Caption: Mechanism of PROTAC-mediated protein degradation.
Experimental Protocols
Accurate assessment of degrader selectivity is paramount. The following are detailed methodologies for key experiments.
Western Blotting for On-Target Degradation (DC50 and Dmax Determination)
This protocol is used to quantify the degradation of the target protein in response to treatment with the PROTAC.
Experimental Workflow:
Caption: Western Blotting workflow for degrader analysis.
Methodology:
-
Cell Culture and Treatment:
-
Culture human prostate cancer cells (e.g., 22Rv1) in appropriate media.
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with a serial dilution of the PROTAC (e.g., ARV-771) or a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-BRD4) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
A loading control antibody (e.g., anti-GAPDH) should be used to ensure equal protein loading.[8]
-
-
Detection and Densitometry:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[8]
-
Quantify the band intensities using densitometry software.
-
-
Data Analysis:
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the log of the PROTAC concentration to determine the DC50 and Dmax values using non-linear regression analysis.[9]
-
Mass Spectrometry-Based Proteomics for Off-Target Profiling
This unbiased approach is the gold standard for assessing the selectivity of a degrader across the entire proteome.[10]
Experimental Workflow:
Caption: Proteomics workflow for off-target analysis.
Methodology:
-
Cell Treatment and Lysis:
-
Treat cells with the PROTAC at a concentration that achieves maximal degradation (Dmax) and a vehicle control in biological triplicates.
-
Harvest and lyse the cells as described in the Western Blotting protocol.
-
-
Protein Digestion and Peptide Labeling:
-
Digest the proteins into peptides using trypsin.
-
For quantitative analysis, label the peptides from each sample with isobaric tags, such as Tandem Mass Tags (TMT).
-
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
Separate the labeled peptides by liquid chromatography.
-
Analyze the peptides by tandem mass spectrometry to determine their sequence and relative abundance.
-
-
Data Analysis and Protein Quantification:
-
Use specialized software (e.g., MaxQuant, Proteome Discoverer) to identify proteins and quantify the changes in their abundance following PROTAC treatment.
-
Perform statistical analysis to identify proteins that are significantly downregulated.
-
-
Identification of Off-Targets:
-
Proteins that are significantly and consistently downregulated, other than the intended targets, are considered potential off-targets.
-
Orthogonal validation methods, such as Western Blotting, should be used to confirm these findings.[10]
-
Conclusion
Degraders derived from the (S,R,S)-AHPC-C6-NH2 VHL ligand-linker are highly effective at inducing the degradation of target proteins. As exemplified by ARV-771, these molecules can achieve potent and robust degradation of the BET family of proteins. While on-target potency is crucial, a comprehensive assessment of selectivity through proteome-wide analysis is essential to identify and mitigate potential off-target effects. The choice between different E3 ligase recruiters, such as VHL and Cereblon, can influence the selectivity profile of the resulting degrader. The experimental protocols detailed in this guide provide a robust framework for the systematic evaluation of degrader selectivity, enabling researchers to make informed decisions in the development of novel protein-degrading therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. (S,R,S)-AHPC-C6-NH2 dihydrochloride - Immunomart [immunomart.com]
- 3. scienceopen.com [scienceopen.com]
- 4. BET protein proteolysis targeting chimera (PROTAC) exerts potent lethal activity against mantle cell lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. PROTACs Targeting Epigenetic Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. benchchem.com [benchchem.com]
- 9. pnas.org [pnas.org]
- 10. benchchem.com [benchchem.com]
Navigating the In Vivo Landscape of PROTACs: A Comparative Guide to (S,R,S)-AHPC-C6-NH2 Linker-Based Degraders
For researchers, scientists, and drug development professionals, the journey of a PROTAC (Proteolysis Targeting Chimera) from concept to clinical application is paved with rigorous validation. A critical juncture in this journey is the in vivo assessment of efficacy, pharmacokinetics (PK), and pharmacodynamics (PD). This guide provides a comparative analysis of PROTACs synthesized using the von Hippel-Lindau (VHL) E3 ligase ligand conjugate, (S,R,S)-AHPC-C6-NH2, against alternative PROTAC design strategies. By presenting available experimental data, detailed protocols, and visual workflows, we aim to equip researchers with the necessary insights for advancing their targeted protein degradation programs.
At the heart of a PROTAC's function lies its unique heterobifunctional structure: a ligand to bind the protein of interest (POI), a ligand to recruit an E3 ubiquitin ligase, and a linker connecting the two. The (S,R,S)-AHPC-C6-NH2 moiety serves as a popular building block, incorporating a high-affinity ligand for the VHL E3 ligase, tethered to a 6-carbon alkyl (C6) linker with a terminal amine for conjugation to a POI ligand.[1] The choice of both the E3 ligase ligand and the linker composition is a critical determinant of a PROTAC's biological activity and drug-like properties.[2][3]
Performance Comparison: (S,R,S)-AHPC-C6-NH2 in the PROTAC Arena
While specific in vivo data for a PROTAC utilizing the exact (S,R,S)-AHPC-C6-NH2 linker is not extensively available in the public domain, we can draw valuable comparisons from studies on VHL-based PROTACs with similar alkyl linkers and contrast them with other prevalent PROTAC architectures, namely those recruiting the Cereblon (CRBN) E3 ligase or employing different linker types like polyethylene (B3416737) glycol (PEG).
E3 Ligase Ligand: VHL vs. CRBN
The two most exploited E3 ligases in PROTAC design are VHL and CRBN.[4] The selection between these two can significantly impact a PROTAC's degradation efficiency, target selectivity, and pharmacokinetic profile.[5][6][7]
| E3 Ligase Ligand | Advantages | Disadvantages | Representative In Vivo Findings |
| VHL (e.g., (S,R,S)-AHPC-based) | - Generally smaller and more rigid ligands, which can contribute to better cell permeability.[8] - Different tissue distribution and substrate scope compared to CRBN, offering alternative avenues for targeted degradation.[6] | - Can be susceptible to metabolic oxidation.[] - The ternary complex stability can be highly sensitive to linker length and composition. | VHL-based BET protein degraders have demonstrated significant tumor growth inhibition in mouse xenograft models of castration-resistant prostate cancer.[5] |
| CRBN (e.g., pomalidomide-based) | - Often exhibit high degradation efficiency (Dmax). - The ligands are derived from well-characterized immunomodulatory drugs (IMiDs). | - The ligands are generally larger and more flexible, which can sometimes negatively impact permeability.[10] | CRBN-based BET degraders have shown robust anti-tumor activity in models of triple-negative breast cancer.[5] A CRBN-recruiting PROTAC targeting ERα (ARV-471) has advanced to clinical trials.[11] |
Linker Composition: Alkyl vs. PEG
The linker is not merely a spacer but an active modulator of a PROTAC's properties. The C6 alkyl chain in (S,R,S)-AHPC-C6-NH2 offers a degree of rigidity and hydrophobicity that can influence cell permeability and metabolic stability. This contrasts with the more hydrophilic and flexible PEG linkers.[2][3]
| Linker Type | Advantages | Disadvantages | Key Considerations from In Vivo and In Vitro Studies |
| Alkyl Chains (e.g., C6 in (S,R,S)-AHPC-C6-NH2) | - Increased hydrophobicity can enhance cell membrane permeability.[] - Generally more metabolically stable than PEG linkers.[2][] | - Poor aqueous solubility can be a challenge for formulation and bioavailability.[2] | Studies have shown that for some PROTACs, shorter alkyl linkers lead to improved permeability. However, in other cases, an alkyl linker resulted in lower permeability compared to a short PEG linker, suggesting that the interplay between the linker and the overall PROTAC structure is complex.[8] |
| PEG Linkers | - Improved aqueous solubility, which can aid in formulation.[2][3] - The flexibility can facilitate the formation of a stable ternary complex. | - Can be more susceptible to metabolic cleavage.[] - Increased polarity can sometimes hinder passive diffusion across cell membranes. | The length of the PEG linker is a critical parameter that requires empirical optimization. While PEG linkers can enhance solubility, they may also increase the polar surface area, potentially reducing permeability.[8][10] |
Experimental Protocols for In Vivo Validation
To rigorously assess the in vivo performance of a PROTAC synthesized with (S,R,S)-AHPC-C6-NH2, a series of key experiments are essential.
Pharmacokinetic (PK) Analysis
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of the PROTAC in an animal model (typically mice or rats).
Methodology:
-
Animal Dosing: Administer the PROTAC to a cohort of animals via the intended clinical route (e.g., oral gavage, intravenous injection). A typical starting dose might be in the range of 5-50 mg/kg.[12]
-
Sample Collection: Collect blood samples at various time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).
-
Sample Processing: Process the blood to isolate plasma.
-
Bioanalysis: Quantify the concentration of the PROTAC in the plasma samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Calculate key PK parameters including maximum concentration (Cmax), time to maximum concentration (Tmax), half-life (t1/2), and area under the curve (AUC).[12]
Pharmacodynamic (PD) and Efficacy Studies
Objective: To evaluate the PROTAC's ability to degrade the target protein in relevant tissues and to assess its therapeutic effect in a disease model.
Methodology:
-
Disease Model: Utilize a relevant animal model of the disease (e.g., tumor xenograft model for cancer).
-
Dosing Regimen: Administer the PROTAC to the animals according to a predetermined schedule (e.g., once daily, twice weekly).
-
Tumor Growth Inhibition (for cancer models): Measure tumor volume at regular intervals to assess the anti-tumor efficacy of the PROTAC.
-
Target Protein Degradation: At the end of the study, or at specific time points, collect tumors and/or other relevant tissues.
-
Protein Level Analysis: Homogenize the tissues and quantify the levels of the target protein using methods such as Western blotting or ELISA. Compare the protein levels in the PROTAC-treated group to a vehicle-treated control group to determine the extent of protein degradation.
Visualizing the Path to Protein Degradation
To better understand the mechanisms and workflows involved in PROTAC validation, the following diagrams, generated using the DOT language, provide a visual representation.
Mechanism of action for a PROTAC utilizing an (S,R,S)-AHPC-based linker.
A typical experimental workflow for the in vivo validation of a PROTAC.
Conclusion
The in vivo validation of PROTACs is a multifaceted process where the choice of E3 ligase ligand and linker plays a pivotal role. The (S,R,S)-AHPC-C6-NH2 linker-ligand conjugate represents a valuable tool for the development of VHL-recruiting PROTACs, offering a balance of structural rigidity and synthetic accessibility. While direct comparative in vivo data for this specific component is emerging, a wealth of research on similar VHL-based PROTACs and alternative designs provides a strong foundation for rational drug development. By carefully considering the trade-offs between VHL and CRBN recruitment, and between alkyl and PEG linkers, and by employing rigorous in vivo validation protocols, researchers can effectively navigate the path towards clinically successful protein degraders.
References
- 1. (S,R,S)-AHPC-C6-NH2 dihydrochloride - Immunomart [immunomart.com]
- 2. precisepeg.com [precisepeg.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 7. Cereblon versus VHL: Hijacking E3 ligases against each other using PROTACs | MRC PPU [ppu.mrc.ac.uk]
- 8. Understanding and Improving the Membrane Permeability of VH032-Based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. PROTAC Technology as a New Tool for Modern Pharmacotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Safety Operating Guide
Personal protective equipment for handling (S,R,S)-AHPC-C6-NH2 hydrochloride
(S,R,S)-AHPC-C6-NH2 hydrochloride is a synthetic E3 ligase ligand-linker conjugate utilized in the development of Proteolysis Targeting Chimeras (PROTACs).[1][2] As a compound designed to interact with cellular machinery, it is imperative that researchers, scientists, and drug development professionals handle it with a comprehensive safety protocol.[3] Although a specific Safety Data Sheet (SDS) for this exact compound is not universally available, guidance from similar compounds and general best practices for handling potent pharmaceutical agents should be strictly followed to ensure personnel safety and prevent contamination.[4][5]
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential when handling this compound to minimize exposure through inhalation, skin contact, or eye contact. The following table summarizes the recommended PPE.[4][6]
| PPE Category | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles with side shields or a full-face shield.[4][6] | Protects against splashes, aerosols, and airborne particles that could cause eye irritation or absorption. Standard safety glasses are insufficient.[6] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile), worn as a double layer.[4][6] | Provides a barrier against skin contact. Double gloving is recommended for potent compounds to protect against tears and contamination during glove removal. |
| Body Protection | A dedicated laboratory coat with long sleeves and a closed front.[4] | Prevents contamination of personal clothing and skin. Should be regularly laundered by a designated service. |
| Respiratory Protection | To be used in a well-ventilated area. A chemical fume hood is strongly recommended for handling the solid compound and preparing stock solutions.[4] | Minimizes the risk of inhaling fine powders or aerosols. For operations outside a fume hood, a risk assessment should be conducted to determine if a respirator is necessary. |
Operational and Disposal Plans
Proper handling and disposal are critical for maintaining the integrity of the compound and ensuring a safe laboratory environment.[3] The following procedural steps provide guidance for the safe handling and disposal of this compound.
Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the compound in a tightly sealed container in a cool, well-ventilated area, away from incompatible materials.[7] Recommended storage temperature for the powder is -20°C for long-term stability.[8]
Handling and Weighing:
-
All handling of the solid compound, including weighing and preparation of stock solutions, should be performed within a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.[4][9]
-
Use dedicated spatulas and weighing papers.
-
After handling, thoroughly decontaminate all surfaces and equipment.
Spill Management:
-
In case of a spill, evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection, before attempting to clean the spill.
-
For solid spills, gently cover with an absorbent material to avoid raising dust, then carefully scoop into a labeled waste container.
-
For liquid spills, absorb with an inert material and place in a sealed container for disposal.
-
Clean the spill area with a suitable decontaminating solution.
Disposal:
-
All waste, including empty containers, contaminated PPE, and spill cleanup materials, should be treated as hazardous chemical waste.
-
Dispose of waste in clearly labeled, sealed containers.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
Experimental Workflow for Handling
The following diagram illustrates a standard workflow for handling this compound from receipt to disposal, emphasizing safety at each step.
Caption: Safe Handling Workflow for this compound.
Disposal Pathway
The following diagram outlines the logical flow for the proper disposal of waste generated from handling this compound.
Caption: Disposal Pathway for this compound Waste.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pharmtech.com [pharmtech.com]
- 4. benchchem.com [benchchem.com]
- 5. pharm-int.com [pharm-int.com]
- 6. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 7. abmole.com [abmole.com]
- 8. (S,R,S)-AHPC-C6-NH2 dihydrochloride - Immunomart [immunomart.com]
- 9. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
